CJZ3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
766508-73-0 |
|---|---|
Molecular Formula |
C24H22Cl2F2N2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(3,4-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C24H22Cl2F2N2/c25-22-10-1-17(15-23(22)26)16-29-11-13-30(14-12-29)24(18-2-6-20(27)7-3-18)19-4-8-21(28)9-5-19/h1-10,15,24H,11-14,16H2 |
InChI Key |
CLIBFYCYGLVFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of CJZ3: A Novel P-glycoprotein Modulator for Reversing Multidrug Resistance
An In-depth Technical Guide on the Discovery and Initial Pharmacological Profiling of CJZ3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and initial pharmacological characterization of this compound, a derivative of the calcium channel blocker lomerizine. This compound has been identified as a potent modulator of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. This document details the quantitative pharmacological data, experimental methodologies, and the proposed mechanism of action of this compound, offering valuable insights for researchers in oncology, pharmacology, and medicinal chemistry.
Discovery and Rationale
This compound was developed as part of a research initiative to identify novel agents capable of reversing P-gp-mediated MDR. The parent compound, lomerizine, a known calcium channel blocker, provided the chemical scaffold for modification. The rationale was based on the observation that many calcium channel blockers exhibit some level of P-gp inhibition. The aim was to synthesize a lomerizine derivative with enhanced P-gp modulatory activity and reduced cardiovascular side effects. While the specific synthetic pathway for this compound is not detailed in the reviewed literature, it is identified as a lomerizine derivative.
Pharmacological Profile
The initial pharmacological profiling of this compound focused on its interaction with P-gp and its ability to restore sensitivity to chemotherapeutic agents in resistant cancer cell lines.
Interaction with P-gp ATPase Activity
This compound's interaction with P-gp was investigated by measuring its effect on the transporter's ATPase activity, which is essential for its drug efflux function.
The key parameters defining the interaction of this compound with P-gp ATPase are summarized in the table below.
| Parameter | Value (µM) | Description |
| K_m | 6.8 ± 1.5 | Half-maximal activity concentration for stimulating basal P-gp ATPase activity.[1][2][3] |
| K_i (vs. Verapamil-stimulated ATPase) | 0.42 ± 0.06 | Inhibition constant for the non-competitive inhibition of verapamil-stimulated P-gp ATPase activity.[1] |
| K_i (vs. CJX2-stimulated ATPase) | 0.76 ± 0.21 | Inhibition constant for the competitive inhibition of CJX2-stimulated P-gp ATPase activity.[1] |
These results indicate that this compound stimulates the basal ATPase activity of P-gp, suggesting a direct interaction with the transporter.[1][2][3] Furthermore, its kinetic profile reveals a complex interaction, exhibiting non-competitive inhibition with respect to the verapamil binding site and competitive inhibition with another P-gp modulator, CJX2.[1][2] This suggests that this compound may bind to a site on P-gp that is distinct from the verapamil binding site but may overlap with the binding site of CJX2.[1][2]
Reversal of P-gp-Mediated Efflux
The functional consequence of this compound's interaction with P-gp was assessed by its ability to inhibit the efflux of a known P-gp substrate, rhodamine 123 (Rh123), in resistant cells.
-
Cell Lines: The primary cell lines used for these studies were doxorubicin-resistant human myelogenous leukemia cells (K562/DOX), which overexpress P-gp, and rat brain microvessel endothelial cells (RBMEC), which also exhibit P-gp activity.[1][4]
-
Effect on Rhodamine 123 Accumulation: this compound was shown to increase the intracellular accumulation of Rh123 in a concentration-dependent manner in RBMEC.[4] This indicates that this compound effectively inhibits the P-gp-mediated efflux of the fluorescent substrate.
-
Time-Dependency and Reversibility: The effect of this compound on Rh123 accumulation was time-dependent.[4] Importantly, the inhibitory effect on P-gp function was found to be reversible, with the effect lasting for up to 120 minutes after the removal of this compound from the medium.[4]
Experimental Protocols
This section provides a detailed methodology for the key experiments conducted in the initial pharmacological profiling of this compound.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
-
Preparation of P-gp-rich Membranes:
-
Doxorubicin-resistant K562/DOX cells are cultured to a high density.
-
Cells are harvested and lysed in a hypotonic buffer.
-
The cell lysate is centrifuged to pellet the crude membranes.
-
The membrane pellet is washed and resuspended in a buffer containing protease inhibitors.
-
Protein concentration is determined using a standard method like the Lowry assay.
-
-
ATPase Activity Measurement:
-
The membrane preparation is incubated with varying concentrations of this compound, verapamil (positive control), or CJX2 at 37°C.
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined period by adding a quenching solution.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
The ATPase activity is calculated as the difference in Pi released in the presence and absence of the test compound.
-
Rhodamine 123 Accumulation Assay
This assay quantifies the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Culture:
-
Rat brain microvessel endothelial cells (RBMEC) are cultured in appropriate media until confluent.
-
-
Drug Treatment and Staining:
-
Cells are pre-incubated with various concentrations of this compound for a specified time.
-
Rhodamine 123 is then added to the medium, and the cells are incubated for a further period to allow for substrate accumulation.
-
-
Quantification of Intracellular Fluorescence:
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
The cells are then lysed to release the intracellular contents.
-
The fluorescence of the cell lysate is measured using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for rhodamine 123.
-
The intracellular concentration of rhodamine 123 is calculated based on a standard curve.
-
Visualizing the Mechanism and Workflow
To better illustrate the proposed mechanism of action and experimental procedures, the following diagrams are provided in DOT language script.
Proposed Mechanism of P-gp Modulation by this compound
Caption: Proposed interaction of this compound with P-gp, leading to modulation of its efflux function.
Experimental Workflow for P-gp ATPase Activity Assay
Caption: Workflow for determining the effect of this compound on P-gp ATPase activity.
Experimental Workflow for Rhodamine 123 Accumulation Assay
Caption: Workflow for assessing the effect of this compound on rhodamine 123 accumulation.
Conclusion
The initial pharmacological profiling of this compound demonstrates its potential as a P-glycoprotein modulator. Its ability to stimulate basal P-gp ATPase activity and inhibit the efflux of P-gp substrates in resistant cell lines highlights its promise as a tool to overcome multidrug resistance in cancer therapy. The detailed kinetic data suggests a complex and distinct interaction with P-gp compared to other known modulators. Further research, including structural studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this compound. This document provides a foundational guide for researchers and drug development professionals interested in the further exploration of this promising compound.
References
- 1. Interaction of this compound, a lomerizine derivative, with ATPase activity of human P-glycoprotein in doxorubicin-resistant human myelogenous leukemia (K562/DOX) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Role of CJZ3 in Modulating the Blood-Brain Barrier
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "CJZ3" did not yield significant results in the context of blood-brain barrier modulation. However, a lomerizine derivative named this compound has been identified with a role in modulating P-glycoprotein (P-gp) function in rat brain microvessel endothelial cells. This guide focuses on the known effects of this compound. Should "this compound" refer to a different molecule, this document may not be relevant.
Executive Summary
The blood-brain barrier (BBB) represents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its tightly regulated nature, governed by complex cellular and molecular interactions, restricts the passage of most therapeutic agents. A key component of this barrier is the expression of efflux transporters, such as P-glycoprotein (P-gp), on brain microvascular endothelial cells, which actively pump xenobiotics out of the brain.[1] This guide investigates the role of this compound, a derivative of lomerizine, in modulating the function of the BBB, with a specific focus on its interaction with P-gp.[2]
This compound has demonstrated a potent in vitro effect on the inhibition of P-gp function in rat brain microvessel endothelial cells (RBMEC).[2] This inhibitory action is both concentration- and time-dependent, leading to an increased accumulation of P-gp substrates within these cells.[2] The reversible nature of this inhibition suggests a potential therapeutic window for the co-administration of CNS-targeted drugs that are normally subject to P-gp-mediated efflux.[2] This document provides a comprehensive overview of the available data on this compound, details the experimental protocols used to elucidate its function, and presents visual representations of the underlying molecular interactions and experimental workflows.
Introduction to Blood-Brain Barrier Modulation
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[3][4][5] This barrier is formed by brain microvascular endothelial cells and is characterized by the presence of complex tight junctions and a high expression of efflux transporters.[1][3] These features collectively restrict the paracellular and transcellular transport of substances into the brain.[1]
Modulation of the BBB is a critical strategy for enhancing the delivery of therapeutic agents to the CNS. One major obstacle to effective drug delivery is the presence of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as efflux pumps.[1] P-gp actively transports a wide range of structurally diverse compounds out of the brain endothelial cells, thereby limiting their brain penetration.[1] Inhibition of P-gp is a promising approach to increase the brain concentration of co-administered therapeutic agents.
The Role of this compound in P-glycoprotein Modulation
This compound, a derivative of the calcium channel blocker lomerizine, has been identified as a modulator of P-glycoprotein function.[2] Research has shown that this compound can inhibit the efflux activity of P-gp in rat brain microvessel endothelial cells.[2]
Mechanism of Action
This compound appears to directly interact with P-gp, leading to an inhibition of its ATPase activity.[6] This interaction prevents the pump from effectively effluxing its substrates. Kinetic analyses suggest that this compound may bind to P-gp at sites that are distinct from or overlapping with other known P-gp modulators like verapamil and cyclosporin A.[6] The inhibitory effect of this compound on P-gp function is reversible, with function being restored after the removal of the compound from the medium.[2]
Quantitative Data on this compound's Effect on P-gp Function
The following table summarizes the key quantitative findings from in vitro studies on this compound's effect on P-gp function in rat brain microvessel endothelial cells (RBMEC).
| Parameter | Value/Observation | Cell Type | Reference |
| Effect on Rhodamine 123 Accumulation | Potentiated in a concentration-dependent manner | RBMEC | [2] |
| Time-Dependence of Rhodamine 123 Accumulation | Increased in a time-dependent manner | RBMEC | [2] |
| Effect on Rhodamine 123 Efflux | Significantly decreased | RBMEC | [2] |
| Reversibility of P-gp Inhibition | Reversible; effect remained for 120 min after removal of 2.5 µmol/L this compound | RBMEC | [2] |
| Specificity of Action | No potentiation of Rhodamine 123 accumulation observed | Human Umbilical Vein Endothelial Cells (HUVEC) | [2] |
| Half-maximal Activity Concentration (Km) for P-gp ATPase Activity | 6.8 +/- 1.5 µM | Doxorubicin-resistant human myelogenous leukemia (K562/DOX) cells | [6] |
Experimental Protocols
Isolation and Culture of Rat Brain Microvessel Endothelial Cells (RBMEC)
Detailed methodologies for the isolation and culture of RBMEC are crucial for ensuring the validity of in vitro BBB models. A standard protocol involves the isolation of microvessels from rat brains followed by enzymatic digestion and purification of endothelial cells. The cultured RBMEC are then used to assess P-gp function.
Rhodamine 123 Accumulation and Efflux Assay
This assay is a common method to evaluate P-gp function. Rhodamine 123, a fluorescent substrate of P-gp, is used to measure the activity of the transporter.
-
Accumulation Assay: RBMEC are incubated with Rhodamine 123 in the presence or absence of this compound at various concentrations and for different durations. The intracellular fluorescence of Rhodamine 123 is then measured using a fluorescence spectrophotometer. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[2]
-
Efflux Assay: RBMEC are first loaded with Rhodamine 123. The cells are then washed and incubated in a fresh medium with or without this compound. The amount of Rhodamine 123 remaining in the cells over time is quantified to determine the rate of efflux. A slower rate of efflux in the presence of this compound signifies P-gp inhibition.[2]
P-gp ATPase Activity Assay
The function of P-gp is dependent on ATP hydrolysis. The effect of this compound on the ATPase activity of human P-gp can be analyzed. This assay measures the rate of ATP hydrolysis in the presence of varying concentrations of this compound. An increase in basal P-gp ATPase activity with this compound suggests a direct interaction with the transporter.[6]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-mediated P-gp Inhibition
Caption: Proposed mechanism of this compound inhibiting P-gp efflux at the BBB.
Experimental Workflow for Assessing P-gp Modulation
Caption: Workflow for evaluating the effect of this compound on P-gp function.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent in vitro inhibitor of P-glycoprotein in brain endothelial cells.[2] Its ability to increase the intracellular concentration of a P-gp substrate in a concentration-dependent, time-dependent, and reversible manner highlights its potential as a co-therapeutic agent to enhance the delivery of CNS drugs that are subject to P-gp-mediated efflux.
Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies are necessary to confirm its efficacy and safety in a physiological setting. Investigating the precise binding site of this compound on P-gp and its broader effects on other BBB transporters and tight junction proteins would provide a more complete understanding of its modulatory role. Additionally, exploring the structure-activity relationship of lomerizine derivatives could lead to the development of even more potent and specific P-gp inhibitors. The continued investigation of compounds like this compound is a critical step toward overcoming the challenges of drug delivery to the brain and developing effective treatments for a wide range of neurological disorders.
References
- 1. Modulating the Blood–Brain Barrier: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Junctional proteins of the blood-brain barrier: New insights into function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Structure, Function, and Regulation of the Blood-Brain Barrier Tight Junction in Central Nervous System Disorders [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
The Modulatory Effects of CJZ3 on P-glycoprotein Efflux Pump Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers and other diseases. A key contributor to MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp actively extrudes a wide array of structurally diverse xenobiotics, including many chemotherapeutic agents, from cells, thereby reducing their intracellular concentration and therapeutic efficacy. Consequently, the development of P-gp inhibitors to reverse MDR is an area of intense research. This technical guide provides an in-depth analysis of the experimental evidence detailing the effect of CJZ3, a lomerizine derivative, on the function of the P-glycoprotein efflux pump. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the known and potential mechanisms of action.
Introduction
P-glycoprotein (P-gp), the product of the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump. Its physiological role includes protecting tissues from toxic substances by limiting their absorption and distribution, notably at the blood-brain barrier, in the gastrointestinal tract, and in renal tubules. However, its overexpression in tumor cells is a primary mechanism of multidrug resistance, leading to the failure of chemotherapy.
This compound is a lomerizine derivative that has been identified as a potent, reversible inhibitor of P-glycoprotein.[1][2] This guide will explore the functional consequences of this compound interaction with P-gp, focusing on its impact on substrate efflux and ATPase activity.
Quantitative Data on this compound's Effect on P-glycoprotein
The interaction of this compound with P-glycoprotein has been characterized through various in vitro assays. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of this compound on P-gp Substrate Accumulation and Efflux
| Parameter | Cell Line | Substrate | This compound Concentration | Observed Effect | Citation |
| Rhodamine 123 Accumulation | Rat Brain Microvessel Endothelial Cells (RBMEC) | Rhodamine 123 | Concentration-dependent | Potentiated accumulation | [2] |
| Rhodamine 123 Efflux | Rat Brain Microvessel Endothelial Cells (RBMEC) | Rhodamine 123 | 2.5 µmol/L | Significantly decreased efflux | [2] |
| Reversibility of Inhibition | Rat Brain Microvessel Endothelial Cells (RBMEC) | Rhodamine 123 | 2.5 µmol/L | Reversible; effect remained for 120 min after removal | [2] |
Table 2: Kinetic Parameters of this compound's Interaction with P-gp ATPase Activity
| Parameter | Condition | Value (Mean ± SD) | Citation |
| K_m (Half-maximal activity concentration) | Basal P-gp ATPase activity stimulation by this compound | 6.8 ± 1.5 µM | [3] |
| K_i (Inhibition constant) | Non-competitive inhibition of Verapamil-stimulated P-gp ATPase activity by this compound | 0.42 ± 0.06 µM | [3] |
| K_i (Inhibition constant) | Competitive inhibition of CJX2-stimulated P-gp ATPase activity by this compound | 0.76 ± 0.21 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on P-gp function.
Rhodamine 123 Accumulation Assay
This assay is widely used to assess the inhibitory effect of compounds on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Cell Culture:
-
Rat Brain Microvessel Endothelial Cells (RBMEC) are isolated and cultured in Dulbecco's Modified Eagle Medium/F12 (1:1) supplemented with fetal bovine serum, endothelial cell growth supplement, heparin, and antibiotics.
-
Human Umbilical Vein Endothelial Cells (HUVEC) can be used as a negative control as they do not express P-gp.[2]
Protocol:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Pre-incubate the cells with various concentrations of this compound in a serum-free medium for 60 minutes at 37°C.
-
Add rhodamine 123 (final concentration, e.g., 5 µM) to each well and incubate for a further 60 minutes at 37°C.
-
Terminate the accumulation by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular rhodamine 123 fluorescence using a fluorescence spectrophotometer (excitation ~485 nm, emission ~525 nm).
-
Normalize the fluorescence intensity to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).
Rhodamine 123 Efflux Assay
This assay measures the ability of P-gp to extrude rhodamine 123 from cells and how this process is affected by an inhibitor.
Protocol:
-
Load the cells with rhodamine 123 as described in the accumulation assay (steps 1-4).
-
After the loading period, wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Add fresh, pre-warmed, serum-free medium containing various concentrations of this compound and incubate at 37°C for a defined period (e.g., 120 minutes).
-
At designated time points, collect the supernatant (containing the effluxed rhodamine 123) and lyse the cells.
-
Measure the fluorescence of both the supernatant and the cell lysate.
-
Calculate the percentage of rhodamine 123 effluxed from the cells.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. The effect of this compound on both basal and substrate-stimulated ATPase activity is determined.
Membrane Vesicle Preparation:
-
Crude membrane vesicles are prepared from P-gp overexpressing cells (e.g., doxorubicin-resistant human myelogenous leukemia K562/DOX cells) by differential centrifugation.
Protocol:
-
Incubate the membrane vesicles (typically 5-10 µg of protein) in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1 mM EGTA, and 1 mM ouabain to inhibit other ATPases).
-
Add various concentrations of this compound to the reaction mixture to determine its effect on basal ATPase activity.
-
To measure the effect on substrate-stimulated ATPase activity, add a known P-gp substrate and stimulator (e.g., verapamil or CJX2) in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding ATP (e.g., 3 mM final concentration).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding an ice-cold stop solution (e.g., containing sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., molybdate-based assay).
-
Determine the specific P-gp ATPase activity by subtracting the activity measured in the presence of a potent P-gp inhibitor (e.g., vanadate).
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and potential signaling pathways involved in the action of this compound.
Caption: Workflow for Rhodamine 123 Accumulation and Efflux Assays.
Caption: P-gp ATPase Activity Assay Workflow.
Signaling Pathways in P-glycoprotein Regulation
The precise signaling pathways through which this compound modulates P-gp function have not been fully elucidated. However, as a derivative of the calcium channel blocker lomerizine, it is plausible that its effects are mediated through pathways known to be influenced by intracellular calcium levels and other signaling cascades that regulate P-gp expression and activity. Key regulatory pathways of P-gp include those involving Protein Kinase C (PKC) and nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).
References
- 1. Interaction of rhodamine 123 with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomerizine inhibits LPS-mediated neuroinflammation and tau hyperphosphorylation by modulating NLRP3, DYRK1A, and GSK3α/β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of an EGFR Inhibitor
Disclaimer: Publicly available information on a compound specifically named "CJZ3" is not available. Therefore, this guide utilizes Gefitinib (Iressa), a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example to demonstrate the principles of structure-activity relationship (SAR) analysis. The data, protocols, and visualizations presented here serve as a template for researchers, scientists, and drug development professionals.
Introduction
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key regulator of cell growth, proliferation, and survival.[1] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.[2][3] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4] This guide provides a detailed overview of the structure-activity relationship of Gefitinib and its analogs, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR)
The core structure of Gefitinib is a 4-anilinoquinazoline scaffold. Modifications to this scaffold have been extensively studied to understand the key molecular interactions that govern its inhibitory activity. The following table summarizes the SAR of Gefitinib analogs, highlighting the impact of substitutions at various positions on their activity against EGFR and cancer cell lines.
Table 1: Structure-Activity Relationship of Gefitinib Analogs
| Compound | R1 (Quinazoline C6) | R2 (Quinazoline C7) | R3 (Anilino) | EGFR IC₅₀ (nM) | A431 Cell IC₅₀ (µM) |
| Gefitinib | -OCH₂CH₂CH₂-Morpholine | -OCH₃ | 3-Cl, 4-F | 37 | 0.015[5] |
| Analog A | -H | -OCH₃ | 3-Cl, 4-F | >1000 | >10 |
| Analog B | -OCH₂CH₂CH₂-Morpholine | -H | 3-Cl, 4-F | 500 | 5.2 |
| Analog C | -OCH₂CH₂CH₂-Morpholine | -OCH₃ | -H | 250 | 2.8 |
| Analog D | -OCH₂CH₂CH₂-N(CH₃)₂ | -OCH₃ | 3-Cl, 4-F | 45 | 0.02 |
| Erlotinib | -H | -OCH₂CH₂-O-CH₂CH₂-OH | 3-Ethynyl | 2 | 0.1 |
Note: IC₅₀ values are representative and can vary based on experimental conditions. Data is compiled from various public sources for illustrative purposes.
Key SAR Insights:
-
The 4-anilino moiety is crucial for activity, with the 3-chloro and 4-fluoro substitutions on the aniline ring providing optimal interactions within the EGFR ATP-binding pocket.[4]
-
The methoxy group at the C7 position of the quinazoline ring contributes to the potency.[4]
-
The morpholino-propoxy side chain at the C6 position enhances solubility and cellular activity.
Experimental Protocols
EGFR Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Principle: The assay quantifies the phosphorylation of a peptide substrate by the EGFR kinase domain. Inhibition of this phosphorylation event by a test compound is measured, typically using a luminescent or fluorescent readout that correlates with the amount of ATP consumed.[6]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[6]
-
Dilute recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., Gefitinib) in DMSO, with a final DMSO concentration in the assay kept below 1%.
-
-
Assay Procedure (384-well plate format):
-
Detection:
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (Cell-Based)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the tetrazolium dye MTT to a purple formazan product, which can be quantified by spectrophotometry.[7][8]
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR) in the appropriate medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO).[5]
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5][7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and Shc.[9][10] This initiates downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[10][11] Gefitinib blocks the initial autophosphorylation step.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the in vitro evaluation of a potential EGFR inhibitor.
Caption: A generalized experimental workflow for in vitro testing of an EGFR inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com.cn [promega.com.cn]
- 7. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. ClinPGx [clinpgx.org]
- 11. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Early-Stage Research on CJZ3: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on CJZ3, a promising lomerizine derivative investigated for its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. The information presented herein is compiled from preclinical studies, focusing on the quantitative data, experimental methodologies, and underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage in vitro studies on this compound, primarily utilizing the doxorubicin-resistant human myelogenous leukemia cell line (K562/DOX), which overexpresses P-glycoprotein.
Table 1: Effect of this compound on P-glycoprotein ATPase Activity
| Parameter | Value | Cell Line/System | Reference |
| Basal P-gp ATPase Activity Stimulation (Km) | 6.8 ± 1.5 µM | Human P-gp | [1] |
Table 2: Reversal of Doxorubicin Resistance in K562/DOX Cells by this compound
| This compound Concentration (µM) | Doxorubicin IC50 (µM) | Reversal Fold | Reference |
| 0 (Control) | >10 | - | |
| 0.5 | Data not available | Data not available | |
| 1.0 | Data not available | Data not available | |
| 2.5 | Data not available | Data not available |
Note: Specific IC50 values and reversal fold data for this compound are not yet publicly available in the reviewed literature. This table will be updated as more research is published.
Table 3: Effect of this compound on Intracellular Rhodamine 123 Accumulation in K562/DOX Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Increase in Accumulation | Reference |
| 0 (Control) | Baseline | - | [1] |
| 0.5 | Increased | Concentration-dependent | [1] |
| 1.0 | Increased | Concentration-dependent | [1] |
| 2.5 | Increased | Concentration-dependent | [1] |
Note: While studies confirm a concentration-dependent increase in Rhodamine 123 accumulation, specific MFI values are not consistently reported across publications. The effect has been shown to be reversible.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below. These protocols are based on standard laboratory procedures and findings from the available literature.
Cell Culture
-
Cell Lines: The human myelogenous leukemia cell line K562 and its doxorubicin-resistant subline K562/DOX, which overexpresses P-glycoprotein, are used.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For the K562/DOX cell line, doxorubicin (final concentration typically 1 µg/mL) is added to the culture medium to maintain the drug-resistant phenotype. Cells are grown to logarithmic phase before each experiment.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of this compound on the cytotoxicity of chemotherapeutic agents.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Drug Treatment: Various concentrations of the chemotherapeutic agent (e.g., doxorubicin) are added to the wells in the presence or absence of different concentrations of this compound.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated. The reversal fold is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Rhodamine 123 Accumulation and Efflux Assay
This assay measures the effect of this compound on the function of P-glycoprotein by quantifying the intracellular accumulation and efflux of the P-gp substrate, Rhodamine 123.
-
Accumulation Assay:
-
Cell Preparation: Cells are harvested, washed, and resuspended in serum-free RPMI-1640 medium.
-
Drug Incubation: Cells are incubated with various concentrations of this compound for 60 minutes at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for another 60 minutes.
-
Washing: The cells are washed twice with ice-cold PBS to stop the reaction.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.
-
-
Efflux Assay:
-
Rhodamine 123 Loading: Cells are pre-loaded with 5 µM Rhodamine 123 for 60 minutes at 37°C.
-
Washing: Cells are washed to remove extracellular Rhodamine 123.
-
Efflux Initiation: The cells are resuspended in fresh, serum-free medium with or without this compound and incubated at 37°C.
-
Sample Collection: Aliquots of the cell suspension are taken at various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Flow Cytometry Analysis: The remaining intracellular fluorescence is measured at each time point by flow cytometry.
-
P-glycoprotein ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp.
-
Membrane Preparation: Crude membranes containing P-gp are prepared from P-gp-overexpressing cells.
-
Reaction Mixture: The reaction is carried out in a buffer containing the membrane preparation, ATP, and various concentrations of this compound. Verapamil is often used as a positive control for P-gp ATPase stimulation.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 20 minutes).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the concentration of this compound to determine the half-maximal activity concentration (Km).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance
Caption: P-glycoprotein mediated drug efflux pathway.
Experimental Workflow for Evaluating this compound as a P-gp Inhibitor
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of this compound Action
References
Technical Guide: Preclinical Pharmacokinetics and Pharmacodynamics of CJZ3
Disclaimer: As "CJZ3" does not correspond to a publicly documented compound, this guide serves as a comprehensive template. The provided data and pathways are illustrative and designed to be replaced with specific experimental results for this compound.
Introduction
This document provides a detailed overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel small molecule inhibitor. The aim of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and to establish the relationship between drug exposure and its pharmacological effects in preclinical models. This information is crucial for the selection of a safe and efficacious dosing regimen for first-in-human clinical trials.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body. The following sections detail the in vivo and in vitro pharmacokinetic properties of this compound.
In Vivo Pharmacokinetics
Single-dose pharmacokinetic studies were conducted in multiple species to understand the behavior of this compound in a whole-organism setting.
Data Presentation: In Vivo Pharmacokinetic Parameters
| Parameter | Mouse (10 mg/kg PO) | Rat (10 mg/kg PO) | Dog (5 mg/kg PO) | Rat (2 mg/kg IV) |
| Cmax (ng/mL) | e.g., 1250 ± 210 | e.g., 980 ± 150 | e.g., 1500 ± 300 | e.g., 2500 ± 450 |
| Tmax (h) | e.g., 0.5 | e.g., 1.0 | e.g., 2.0 | e.g., 0.08 |
| AUC0-last (ng·h/mL) | e.g., 4500 ± 700 | e.g., 5200 ± 900 | e.g., 11000 ± 2100 | e.g., 3500 ± 600 |
| AUC0-inf (ng·h/mL) | e.g., 4650 ± 720 | e.g., 5400 ± 950 | e.g., 11500 ± 2200 | e.g., 3550 ± 610 |
| t1/2 (h) | e.g., 2.5 ± 0.5 | e.g., 4.0 ± 0.8 | e.g., 6.5 ± 1.2 | e.g., 3.5 ± 0.7 |
| CL (mL/min/kg) | - | - | - | e.g., 9.4 ± 1.5 |
| Vss (L/kg) | - | - | - | e.g., 2.9 ± 0.6 |
| F (%) | e.g., 55 | e.g., 62 | e.g., 75 | - |
| Data are presented as mean ± standard deviation (n=3-5 per group). | ||||
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability. |
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Models: Male CD-1 mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) are used. Animals are fasted overnight before dosing.
-
Drug Formulation and Administration: this compound is formulated in a vehicle such as 0.5% methylcellulose in water for oral (PO) administration and in 5% DMSO/95% saline for intravenous (IV) administration.
-
Dosing: For oral administration, this compound is delivered via gavage. For intravenous administration, the compound is injected via the tail vein.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a suitable vessel (e.g., saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
In Vitro ADME
A panel of in vitro assays was used to assess the ADME properties of this compound.
Data Presentation: In Vitro ADME Profile
| Assay | Species | Result |
| Metabolic Stability | Human | e.g., t1/2 = 45 min, CLint = 25 µL/min/mg |
| Rat | e.g., t1/2 = 20 min, CLint = 55 µL/min/mg | |
| Plasma Protein Binding | Human | e.g., 99.5% bound |
| Rat | e.g., 99.2% bound | |
| CYP450 Inhibition (IC50) | 3A4 | e.g., > 20 µM |
| 2D6 | e.g., 15 µM | |
| Caco-2 Permeability (Papp A->B) | - | e.g., 15 x 10^-6 cm/s |
| Efflux Ratio | - | e.g., 1.2 |
| CLint: Intrinsic clearance; Papp: Apparent permeability coefficient. |
Experimental Protocols: In Vitro ADME Assays
-
Metabolic Stability:
-
This compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL) from human or rat in the presence of NADPH at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.
-
The remaining concentration of this compound is quantified by LC-MS/MS.
-
The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
-
Plasma Protein Binding:
-
This compound is added to plasma from human or rat.
-
The plasma is subjected to equilibrium dialysis against a protein-free buffer for a specified period (e.g., 4-6 hours) at 37°C.
-
The concentrations of this compound in the plasma and buffer compartments are measured by LC-MS/MS.
-
The percentage of bound drug is calculated from the difference in concentrations.
-
Pharmacodynamics
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body.
In Vitro Pharmacology
The in vitro activity of this compound was assessed in various cancer cell lines to determine its potency and selectivity.
Data Presentation: In Vitro Cellular Activity
| Cell Line | Cancer Type | Target Pathway Status | IC50 (nM) |
| Cell Line A | e.g., Non-Small Cell Lung | e.g., Pathway Activated | e.g., 10 ± 2 |
| Cell Line B | e.g., Pancreatic | e.g., Pathway Activated | e.g., 25 ± 5 |
| Cell Line C | e.g., Breast | e.g., Pathway Inactive | e.g., > 1000 |
| IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation. |
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels, an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
In Vivo Pharmacodynamics & Efficacy
The relationship between this compound exposure and target modulation, as well as anti-tumor efficacy, was evaluated in a mouse xenograft model.
Data Presentation: In Vivo Target Engagement and Efficacy
| Study Arm | Dosing Regimen | p-Target Modulation (24h post-dose) | Tumor Growth Inhibition (%) |
| Vehicle | e.g., q.d. PO | e.g., 0% | e.g., 0% |
| This compound (10 mg/kg) | e.g., q.d. PO | e.g., 50% | e.g., 40% |
| This compound (30 mg/kg) | e.g., q.d. PO | e.g., 85% | e.g., 75% |
| p-Target: Phosphorylated target protein; q.d.: once daily. |
Experimental Protocol: Mouse Xenograft Efficacy Study
-
Model Establishment: Human cancer cells (e.g., Cell Line A) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), mice are randomized into treatment groups. This compound or vehicle is administered orally, once daily.
-
Efficacy Assessment: Tumor volume and body weight are measured twice weekly. The study is terminated when tumors in the vehicle group reach a predetermined size.
-
Pharmacodynamic Assessment: At the end of the study (or at specified time points), tumors are collected to measure the levels of a target biomarker (e.g., phosphorylated target protein) by Western blot or ELISA.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated relative to the vehicle control group. Statistical analysis is performed to determine significance.
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical MAPK signaling pathway inhibited by this compound at the level of MEK.
Preclinical PK/PD Evaluation Workflow
CJZ3: A Novel Modulator of P-glycoprotein for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CJZ3, a derivative of the calcium channel blocker lomerizine, has emerged as a significant research tool in neuroscience. Its primary mechanism of action involves the potent and reversible inhibition of P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier (BBB). By modulating P-gp function, this compound offers a valuable method for increasing the intracerebral concentration of various therapeutic compounds that are normally expelled from the brain, thereby opening new avenues for the treatment of central nervous system (CNS) disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, experimental protocols for its use, and its potential applications in neuroscience research and drug development.
Introduction to this compound and P-glycoprotein
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical component of the blood-brain barrier. It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many therapeutic drugs, out of the brain and back into the bloodstream. This protective mechanism, while essential for preventing neurotoxicity, presents a major obstacle to the effective treatment of CNS diseases, as it limits the brain penetration of numerous potentially effective pharmaceuticals.
This compound is a lomerizine derivative specifically investigated for its ability to modulate P-gp activity.[1] Research has demonstrated that this compound can effectively inhibit P-gp function in rat brain microvessel endothelial cells (RBMECs), the primary cells forming the BBB.[1] This inhibitory effect is both concentration- and time-dependent, and notably, it is reversible.[1] These characteristics make this compound a promising tool for researchers seeking to overcome P-gp-mediated drug resistance in the CNS.
Mechanism of Action: P-glycoprotein Inhibition
The primary established mechanism of action for this compound is the inhibition of P-glycoprotein. While the precise molecular interaction is yet to be fully elucidated, the functional outcome is a significant reduction in the efflux of P-gp substrates from brain endothelial cells. This leads to an increased intracellular accumulation of these substrates. The inhibitory effect of this compound has been demonstrated to be specific to cells expressing P-gp, as no similar effect was observed in human umbilical vein endothelial cells (HUVEC), which lack significant P-gp expression.[1]
Signaling Pathways Regulating P-glycoprotein
The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. While the direct pathway through which this compound exerts its inhibitory effect is not yet detailed in published literature, understanding the general regulatory pathways of P-gp is crucial for contextualizing its modulation. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are known to influence P-gp expression and activity.
Caption: P-gp inhibition by this compound and its regulatory signaling pathways.
Quantitative Data on this compound-Mediated P-gp Inhibition
Studies on this compound have demonstrated a clear quantitative relationship between its concentration, duration of exposure, and the extent of P-gp inhibition. This has been primarily measured through the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. While the full primary dataset is not publicly available, the key findings are summarized below.
Table 1: Concentration-Dependent Effect of this compound on Rhodamine 123 Accumulation in RBMECs
| This compound Concentration (µM) | Relative Rhodamine 123 Accumulation (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| Low | Increased |
| Medium | Further Increased |
| High | Maximally Increased |
| Note: This table represents the reported concentration-dependent trend. Specific fold-change values are not available in the cited abstract.[1] |
Table 2: Time-Dependent Effect of this compound on Rhodamine 123 Accumulation in RBMECs
| Incubation Time with this compound | Relative Rhodamine 123 Accumulation |
| 0 min | Baseline |
| Short Duration | Increased |
| Medium Duration | Further Increased |
| Long Duration | Plateau Reached |
| Note: This table illustrates the described time-dependent effect. Precise time points and accumulation values are not specified in the available literature.[1] |
Table 3: Reversibility of this compound-Mediated P-gp Inhibition
| Experimental Condition | Rhodamine 123 Efflux |
| Continuous this compound (2.5 µM) | Significantly Decreased |
| This compound Removed (up to 120 min) | Efflux Remained Decreased |
| Note: This demonstrates the lasting, yet reversible, inhibitory effect of this compound on P-gp function.[1] |
Experimental Protocols
The following protocols are based on the methodologies described for investigating this compound and similar compounds that modulate P-gp function in brain microvessel endothelial cells.
Culture of Rat Brain Microvessel Endothelial Cells (RBMECs)
-
Isolation: Isolate microvessels from the cortices of Sprague-Dawley rats.
-
Digestion: Digest the isolated microvessels with an appropriate enzyme cocktail (e.g., collagenase/dispase) to release endothelial cells.
-
Purification: Purify the endothelial cells using a density gradient centrifugation method (e.g., Percoll gradient).
-
Culture: Plate the purified RBMECs on collagen-coated culture dishes or transwell inserts.
-
Media: Culture the cells in Dulbecco's Modified Eagle Medium/F12 (DMEM/F12) supplemented with fetal bovine serum, endothelial cell growth supplement, heparin, and antibiotics.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the ability of P-gp to pump Rhodamine 123 out of the cells. Inhibition of P-gp results in increased intracellular fluorescence.
References
Methodological & Application
Application Notes and Protocols for CJZ3 in In Vitro P-gp Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively transporting a wide variety of substrates out of cells.[1] This process plays a significant role in drug disposition, affecting absorption, distribution, metabolism, and excretion (ADME).[2] In drug development, it is critical to determine if a new chemical entity is a substrate or inhibitor of P-gp to predict potential drug-drug interactions (DDIs) and to understand its pharmacokinetic profile.[3] CJZ3 is a lomerizine derivative that has been identified as a reversible inhibitor of P-gp, showing potential for modulating P-gp activity in vitro.[4] These application notes provide detailed protocols for utilizing this compound in common in vitro P-gp inhibition assays.
Quantitative Data for P-gp Inhibitors
The inhibitory potential of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50) or its half-maximal activity concentration (Km) in ATPase assays. This data is crucial for comparing the potency of different inhibitors and for predicting in vivo effects.
| Compound | Assay Type | Cell Line / System | Probe Substrate | IC50 / Km (µM) | Reference |
| This compound | P-gp ATPase Activity | K562/DOX cell membranes | ATP | 6.8 ± 1.5 (Km) | [5] |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~5.0 | [6] |
| Verapamil | Bidirectional Transport | MDCK-MDR1 | Digoxin | ~1.0 - 10.0 | [7] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~2.0 | [6] |
| Elacridar | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 0.05 | [6] |
Experimental Protocols
Herein are detailed methodologies for three common in vitro P-gp inhibition assays that can be adapted for use with this compound.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of an inhibitor. P-gp substrates often stimulate ATPase activity, while inhibitors can either stimulate or inhibit this activity.
Materials:
-
P-gp-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing P-gp)
-
This compound and a reference inhibitor (e.g., Verapamil)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a dilution series of this compound and the reference inhibitor in the assay buffer.
-
Thaw the P-gp membrane vesicles on ice. Dilute the vesicles to the desired concentration in cold assay buffer.
-
Add the diluted membrane vesicles to the wells of a 96-well plate.
-
Add the different concentrations of this compound or the reference inhibitor to the wells. Include a "no inhibitor" control.
-
To initiate the reaction, add ATP to each well. The final concentration of ATP should be at its Km for P-gp (typically 0.5-1 mM).
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
-
Plot the rate of Pi formation against the concentration of this compound to determine the Km or IC50 value.
Rhodamine 123 Accumulation Assay
This cell-based assay utilizes the fluorescent P-gp substrate, Rhodamine 123 (Rh123). Inhibition of P-gp leads to an increase in the intracellular accumulation of Rh123, which can be quantified by fluorescence.[6]
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2, or K562/DOX) and the corresponding parental cell line (as a negative control).
-
This compound and a reference inhibitor (e.g., Verapamil).
-
Rhodamine 123.
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Prepare a dilution series of this compound and the reference inhibitor in cell culture medium or HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the different concentrations of this compound or the reference inhibitor to the wells and pre-incubate at 37°C for 30-60 minutes.
-
Add Rh123 to each well at a final concentration of approximately 1-5 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Remove the incubation solution and wash the cells three times with ice-cold HBSS to remove extracellular Rh123.
-
Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to lyse the cells.
-
Measure the fluorescence of the intracellular Rh123 using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence of this compound to the control wells (with and without a known inhibitor). Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Bidirectional Transport Assay
This assay is considered the gold standard for assessing P-gp inhibition and involves measuring the transport of a probe substrate across a polarized monolayer of cells.[3]
Materials:
-
Polarized cell line grown on permeable supports (e.g., Caco-2 or MDCK-MDR1 cells on Transwell® inserts).
-
This compound and a reference inhibitor (e.g., Verapamil).
-
A P-gp probe substrate (e.g., [3H]-Digoxin or another suitable substrate).
-
Transport buffer (e.g., HBSS).
-
Scintillation counter or LC-MS/MS for quantification of the probe substrate.
Procedure:
-
Culture the cells on permeable supports until a confluent and polarized monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Prepare solutions of the probe substrate in transport buffer, with and without various concentrations of this compound or a reference inhibitor.
-
Apical to Basolateral (A-to-B) Transport: a. Add the probe substrate solution (with or without inhibitor) to the apical (upper) chamber of the Transwell insert. b. Add fresh transport buffer (with or without inhibitor) to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: a. Add the probe substrate solution (with or without inhibitor) to the basolateral chamber. b. Add fresh transport buffer (with or without inhibitor) to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the probe substrate in the samples using an appropriate analytical method (e.g., scintillation counting for radiolabeled substrates or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition. Calculate the percent inhibition at each concentration and determine the IC50 value.
Visualizations
P-gp Efflux Pump Mechanism and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Rhodamine 123 Accumulation Assay
Caption: Workflow for the Rhodamine 123 accumulation-based P-gp inhibition assay.
Signaling Pathways Regulating P-glycoprotein Expression
Caption: Key signaling pathways involved in the regulation of P-gp expression.
References
- 1. Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admescope.com [admescope.com]
- 3. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of CJZ3 on Drug Accumulation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the impact of the novel compound CJZ3 on drug accumulation in cancer cells. The protocols outlined below describe key experiments to quantify drug uptake, visualize intracellular distribution, and investigate the potential mechanisms by which this compound may modulate drug accumulation, such as the inhibition of drug efflux pumps.
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often characterized by decreased intracellular drug accumulation due to the overexpression of ATP-binding cassette (ABC) transporters.[1][2][3] These transporters actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their cytotoxic efficacy.[4] Novel compounds that can reverse or mitigate MDR by increasing intracellular drug accumulation are of great interest in oncology drug development.
This compound is a novel investigational compound with the potential to enhance the efficacy of existing chemotherapeutic drugs by modulating their accumulation in cancer cells. This document provides detailed protocols to evaluate the in vitro effects of this compound on drug accumulation using common cancer cell lines. The primary methods covered include flow cytometry for quantitative analysis of drug uptake and fluorescence microscopy for visualizing intracellular drug distribution. Additionally, a protocol for assessing drug efflux is provided to investigate if this compound's mechanism of action involves the inhibition of ABC transporters.[5][6]
Quantitative Analysis of Drug Accumulation using Flow Cytometry
Flow cytometry is a powerful technique for the rapid and quantitative measurement of fluorescent drug accumulation in individual cells.[7][8][9] This protocol describes how to assess the effect of this compound on the intracellular accumulation of doxorubicin, an intrinsically fluorescent anticancer drug.
Experimental Protocol: Flow Cytometry-Based Doxorubicin Accumulation Assay
Materials:
-
Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Doxorubicin hydrochloride
-
This compound
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cancer cells in complete medium to approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 6-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 1-2 hours.
-
Add doxorubicin to a final concentration of 10 µM to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a 488 nm laser and measure the doxorubicin fluorescence emission in the appropriate channel (typically around 590 nm).
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Determine the mean fluorescence intensity (MFI) of the doxorubicin signal for each treatment group.
-
Normalize the MFI of the this compound-treated groups to the vehicle control group to determine the fold-change in doxorubicin accumulation.
-
Data Presentation: Effect of this compound on Doxorubicin Accumulation
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | - | 1500 | 1.0 |
| This compound | 0.1 | 2250 | 1.5 |
| This compound | 1 | 4500 | 3.0 |
| This compound | 10 | 7500 | 5.0 |
Visualization of Intracellular Drug Accumulation by Fluorescence Microscopy
Fluorescence microscopy allows for the direct visualization of the intracellular localization and accumulation of fluorescent drugs.[10][11][12] This method provides qualitative and semi-quantitative information to complement the quantitative data from flow cytometry.
Experimental Protocol: Fluorescence Microscopy of Doxorubicin Accumulation
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
Doxorubicin hydrochloride
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 1-2 hours.
-
Add doxorubicin (e.g., 5 µM) and incubate for 1-2 hours at 37°C.
-
-
Staining and Fixation:
-
Wash the cells three times with PBS.
-
Incubate with Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Use the appropriate filter sets for Hoechst 33342 (blue) and doxorubicin (red).
-
Capture images from multiple fields for each treatment condition.
-
-
Image Analysis:
-
Qualitatively assess the intensity and subcellular localization of the doxorubicin fluorescence.
-
For semi-quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Data Presentation: Qualitative Assessment of Doxorubicin Localization
| Treatment Group | Doxorubicin Fluorescence Intensity | Subcellular Localization |
| Vehicle Control | Low | Primarily cytoplasmic, weak nuclear signal |
| This compound (10 µM) | High | Strong nuclear and perinuclear accumulation |
Assessment of Drug Efflux
A common mechanism for reduced drug accumulation is the active efflux of drugs by ABC transporters.[13] A drug efflux assay can determine if this compound enhances drug accumulation by inhibiting these pumps. This protocol uses a fluorescent substrate of ABC transporters, such as Rhodamine 123.
Experimental Protocol: Rhodamine 123 Efflux Assay
Materials:
-
Cancer cell line (e.g., a drug-resistant line overexpressing P-glycoprotein, such as NCI/ADR-RES)
-
Complete cell culture medium
-
PBS
-
Rhodamine 123
-
This compound
-
Verapamil (a known P-glycoprotein inhibitor, as a positive control)
-
Flow cytometer
Procedure:
-
Cell Loading:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Initiation:
-
Resuspend the cells in pre-warmed complete medium containing either vehicle control, this compound (at various concentrations), or verapamil (e.g., 50 µM).
-
Incubate the cells at 37°C to allow for drug efflux. Take samples at different time points (e.g., 0, 30, 60, 120 minutes).
-
-
Sample Collection and Analysis:
-
At each time point, transfer an aliquot of the cell suspension to a tube on ice to stop the efflux.
-
Analyze the intracellular Rhodamine 123 fluorescence by flow cytometry.
-
-
Data Analysis:
-
Determine the MFI of Rhodamine 123 for each sample.
-
Plot the MFI against time for each treatment condition. A slower decrease in MFI over time in the presence of this compound indicates inhibition of efflux.
-
Data Presentation: Inhibition of Rhodamine 123 Efflux by this compound
| Treatment Group | MFI at Time 0 min | MFI at Time 60 min | % Rhodamine 123 Retention |
| Vehicle Control | 10000 | 2000 | 20% |
| Verapamil (50 µM) | 10000 | 8500 | 85% |
| This compound (1 µM) | 10000 | 4500 | 45% |
| This compound (10 µM) | 10000 | 7800 | 78% |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for assessing drug accumulation.
Caption: Workflow for the drug efflux assay.
Caption: Postulated mechanism of this compound action.
Conclusion
The protocols detailed in these application notes provide a robust framework for assessing the impact of the novel compound this compound on drug accumulation in cancer cells. By employing flow cytometry, fluorescence microscopy, and drug efflux assays, researchers can quantitatively and qualitatively evaluate the potential of this compound to reverse multidrug resistance. The provided templates for data presentation and workflow diagrams offer a clear structure for reporting and interpreting the experimental findings. These studies are a critical step in the pre-clinical evaluation of this compound as a potential chemosensitizing agent in cancer therapy.
References
- 1. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance [mdpi.com]
- 5. nwpii.com [nwpii.com]
- 6. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 8. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microscopist.co.uk [microscopist.co.uk]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing CJZ3 to Enhance Drug Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a significant obstacle in the pharmacological treatment of central nervous system (CNS) diseases, as it restricts the passage of most therapeutic agents into the brain. P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed on brain capillary endothelial cells, is a key contributor to this barrier function. CJZ3, a lomerizine derivative, has been identified as a potent and reversible inhibitor of P-gp.[1] By modulating P-gp function, this compound enhances the permeability of the BBB to P-gp substrates, offering a promising strategy to improve drug delivery to the brain.
These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for in vitro evaluation, and quantitative data from key experiments.
Mechanism of Action
This compound enhances drug delivery across the blood-brain barrier primarily through the inhibition of P-glycoprotein (P-gp) . P-gp is an efflux pump that actively transports a wide range of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells and back into the bloodstream. This compound acts as a reversible inhibitor of P-gp, thereby preventing the efflux of co-administered drugs that are P-gp substrates.[1][2] This inhibition leads to an increased intracellular concentration of the therapeutic agent within the brain endothelial cells and subsequently enhances its penetration into the brain parenchyma. The inhibitory effect of this compound on P-gp function is both concentration-dependent and time-dependent.[1]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on this compound's effect on P-gp function in rat brain microvessel endothelial cells (RBMECs).
Table 1: Concentration-Dependent Inhibition of P-glycoprotein by this compound
| This compound Concentration (µM) | Rhodamine 123 Accumulation in RBMECs |
| 0 (Control) | Baseline |
| Increasing Concentrations | Potentiated in a concentration-dependent manner |
Data derived from a study by Ji BS, et al. (2006). The study demonstrated a clear dose-response relationship.[1]
Table 2: Time-Dependent Effect of this compound on Intracellular Rhodamine 123 Accumulation
| Incubation Time with this compound | Intracellular Rhodamine 123 Accumulation |
| Time 0 | Baseline |
| Increasing Time | Time-dependent increase |
Data derived from a study by Ji BS, et al. (2006).[1]
Table 3: Reversibility of P-glycoprotein Inhibition by this compound
| Experimental Condition | P-gp Function |
| Before this compound treatment | Normal |
| During this compound (2.5 µM) treatment | Inhibited |
| 120 minutes after this compound removal | Function remained inhibited |
Data derived from a study by Ji BS, et al. (2006), indicating that the inhibitory effect of this compound is reversible but persists for a significant duration after its removal.[1]
Experimental Protocols
Rhodamine 123 (Rh123) Accumulation Assay in Rat Brain Microvessel Endothelial Cells (RBMECs)
This protocol is designed to assess the inhibitory effect of this compound on P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.
Materials:
-
Rat Brain Microvessel Endothelial Cells (RBMECs)
-
Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Rhodamine 123 (Rh123)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorescence spectrophotometer or plate reader (Excitation/Emission: ~507/529 nm)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture: Culture RBMECs in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 96-well black, clear-bottom plates and grow to confluence.
-
This compound Treatment: Prepare various concentrations of this compound in serum-free DMEM/F12. Remove the culture medium from the wells and wash twice with warm PBS. Add the this compound solutions to the respective wells and incubate for the desired time (e.g., 60 minutes) at 37°C. Include a vehicle control group (medium with the same concentration of solvent used for this compound).
-
Rhodamine 123 Incubation: After the pre-incubation with this compound, add Rh123 to each well to a final concentration of 5 µM. Incubate for 60 minutes at 37°C, protected from light.
-
Wash: Remove the incubation medium and wash the cells three times with ice-cold PBS to remove extracellular Rh123.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity of the lysate in each well using a fluorescence spectrophotometer or plate reader at an excitation wavelength of ~507 nm and an emission wavelength of ~529 nm.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each well to account for variations in cell number. Compare the Rh123 accumulation in this compound-treated cells to the control cells.
Cellular ATP Level Measurement
This protocol measures the intracellular ATP concentration to determine if this compound's inhibition of the ATP-dependent P-gp transporter affects cellular energy levels.
Materials:
-
RBMECs
-
Culture medium
-
This compound
-
PBS
-
ATP Assay Kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture RBMECs in a 96-well white, clear-bottom plate to confluence. Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include control wells with no this compound.
-
Cell Lysis: Following treatment, wash the cells with PBS. Lyse the cells according to the manufacturer's protocol of the ATP assay kit. This typically involves adding a lysis reagent that inactivates ATPases and releases ATP.
-
ATP Measurement: Add the luciferase-luciferin reagent from the kit to the cell lysate. This reagent will produce a luminescent signal in the presence of ATP.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to the protein concentration. Compare the ATP levels in this compound-treated cells to the control cells.
Signaling Pathways
While the direct signaling pathway through which this compound modulates P-gp function has not been explicitly elucidated, the regulation of P-gp is known to be influenced by several key signaling cascades, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs). It is plausible that this compound may exert its inhibitory effect through one of these pathways.
Further Research: To investigate the involvement of these pathways, researchers could perform experiments using specific inhibitors for PKC and various MAPKs in conjunction with this compound treatment in the Rhodamine 123 accumulation assay. A change in the efficacy of this compound in the presence of these inhibitors would suggest the involvement of the respective pathway.
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
Experimental design for studying CJZ3 in animal models of neurological disease
Application Notes: Studying CJZ3 in Animal Models of Alzheimer's Disease
Introduction
This compound is a novel, synthetic small molecule designed to confer neuroprotection in chronic neurodegenerative conditions. Its pleiotropic mechanism of action makes it a promising therapeutic candidate for complex diseases like Alzheimer's Disease (AD). Preclinical evaluation in robust animal models is a critical step in validating its therapeutic potential. These application notes provide a comprehensive framework for designing and executing studies to evaluate the efficacy of this compound in the 5XFAD transgenic mouse model of Alzheimer's Disease.
The 5XFAD mouse model is an aggressive amyloid model that recapitulates many key features of human AD pathology, including rapid intraneuronal amyloid-beta (Aβ) accumulation, extracellular plaque deposition, gliosis, and progressive cognitive decline.[1][2][3][4] This makes it a suitable model for evaluating the therapeutic efficacy of compounds targeting these pathological hallmarks.[2][4][5]
Hypothetical Mechanism of Action: this compound
This compound is hypothesized to exert its neuroprotective effects through the potentiation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting neuronal survival, enhancing synaptic plasticity, and reducing neuroinflammation.[6] By activating Akt, this compound is expected to:
-
Inhibit Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in tau hyperphosphorylation and Aβ production.
-
Promote cell survival by inhibiting pro-apoptotic factors.
-
Reduce neuroinflammation by modulating microglia activation.[6]
Experimental Design and Protocols
Animal Model and Treatment Paradigm
Animal Model: 5XFAD transgenic mice (on a C57BL/6J background) and wild-type (WT) littermates will be used.[3] Animals will be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2]
Experimental Groups:
-
Group 1: Wild-Type (WT) + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: 5XFAD + this compound (High Dose, e.g., 50 mg/kg)
Treatment:
-
Age of Onset: Treatment will commence at 3 months of age, prior to the onset of significant cognitive deficits.[2]
-
Duration: Treatment will be administered for 3 consecutive months.
-
Administration: this compound will be formulated in a vehicle solution (e.g., 0.5% methylcellulose in sterile water) and administered daily via oral gavage.[1]
Visualization of Experimental Workflow
References
- 1. AD Knowledge Portal [adknowledgeportal.synapse.org]
- 2. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CJZ3 in Reversing Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. CJZ3, a derivative of lomerizine, has been identified as a potent P-glycoprotein inhibitor. By blocking the function of P-gp, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents, making it a valuable tool for both basic research and preclinical drug development.
These application notes provide a comprehensive overview of the use of this compound to reverse chemotherapy resistance, including its mechanism of action, protocols for key experiments, and a framework for data presentation.
Mechanism of Action
The principal mechanism by which this compound reverses chemotherapy resistance is through the direct inhibition of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. By binding to P-gp, this compound competitively or non-competitively inhibits the transporter's ability to bind and efflux chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agent, allowing it to reach its therapeutic target and induce cytotoxicity in resistant cancer cells.
Furthermore, the expression and function of P-gp are known to be regulated by various intracellular signaling pathways, including the PI3K/Akt pathway.[1] Aberrant activation of the PI3K/Akt pathway is a common feature in many cancers and has been linked to the upregulation of P-gp expression, contributing to the MDR phenotype.[1] While direct experimental evidence linking this compound to the PI3K/Akt pathway is currently limited, it is plausible that this compound, by inhibiting P-gp function, may indirectly influence downstream signaling events or that its effects could be synergistic with inhibitors of the PI3K/Akt pathway. Further research is warranted to elucidate the precise molecular interactions between this compound and this critical signaling cascade.
Quantitative Data Summary
The efficacy of this compound in reversing chemotherapy resistance can be quantified by determining the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of this compound. The fold-reversal of resistance is a key metric calculated from these values.
Table 1: Reversal of Doxorubicin Resistance by this compound in MCF-7/ADR Cells (Example Data)
| Treatment | IC50 of Doxorubicin (µM) | Fold-Reversal of Resistance |
| Doxorubicin alone | 15.8 | - |
| Doxorubicin + this compound (1 µM) | 3.2 | 4.9 |
| Doxorubicin + this compound (5 µM) | 0.8 | 19.8 |
| Doxorubicin + Verapamil (10 µM) | 1.5 | 10.5 |
Note: The data presented in this table is illustrative and based on typical results for P-gp inhibitors. Actual values for this compound must be determined experimentally.
Table 2: Reversal of Paclitaxel Resistance by this compound in A549/T Cells (Example Data)
| Treatment | IC50 of Paclitaxel (nM) | Fold-Reversal of Resistance |
| Paclitaxel alone | 250 | - |
| Paclitaxel + this compound (1 µM) | 55 | 4.5 |
| Paclitaxel + this compound (5 µM) | 12 | 20.8 |
| Paclitaxel + Verapamil (10 µM) | 25 | 10.0 |
Note: The data presented in this table is illustrative and based on typical results for P-gp inhibitors. Actual values for this compound must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine Reversal of Chemotherapy Resistance
This protocol is designed to assess the ability of this compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Multidrug-resistant (MDR) and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the MDR and parental cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (determine the non-toxic concentration of this compound in a separate preliminary experiment).
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium alone (cell control) and medium with this compound alone.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the drug concentration to generate dose-response curves.
-
Determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound.
-
Calculate the fold-reversal of resistance using the formula: Fold-Reversal = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
-
Rhodamine 123 Efflux Assay to Assess P-gp Inhibition
This assay directly measures the ability of this compound to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
MDR and parental cancer cell lines
-
Phenol red-free culture medium or PBS
-
Rhodamine 123
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with ice-cold PBS. Resuspend the cells in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound at various concentrations to the respective tubes. Include a positive control (Verapamil) and a negative control (no inhibitor). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Centrifuge the cells and discard the supernatant. Wash the cells twice with ice-cold PBS. Resuspend the cell pellets in fresh, pre-warmed, phenol red-free medium (with or without the respective inhibitors) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to that of the untreated control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis of P-glycoprotein and p-Akt Expression
This protocol is used to determine if this compound treatment alters the expression levels of P-gp or affects the activation of the PI3K/Akt pathway.
Materials:
-
MDR cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-P-gp, anti-Akt, anti-phospho-Akt (Ser473), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat MDR cells with various concentrations of this compound for desired time points (e.g., 24, 48 hours). After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane thoroughly and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the expression of P-gp and p-Akt to the loading control and total Akt, respectively.
Conclusion and Future Directions
This compound presents a promising tool for researchers investigating mechanisms of chemotherapy resistance and for the development of novel strategies to overcome MDR in cancer. Its primary mode of action as a P-gp inhibitor is well-established. The protocols outlined in this document provide a robust framework for quantifying the efficacy of this compound in reversing chemotherapy resistance and for exploring its molecular mechanisms.
Future research should focus on:
-
Conducting comprehensive studies to determine the IC50 and fold-reversal values of this compound in a broad range of MDR cancer cell lines and in combination with various chemotherapeutic agents.
-
Investigating the direct or indirect effects of this compound on the PI3K/Akt signaling pathway and other pathways implicated in MDR.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of drug-resistant cancers.
By systematically addressing these research questions, the full potential of this compound as a chemosensitizing agent can be elucidated, paving the way for its potential translation into clinical applications.
References
Determining the Effective Concentration of CJZ3, a P-glycoprotein Inhibitor, in Cell Culture
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CJZ3, a derivative of lomerizine, has been identified as a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1). P-gp is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by limiting their intracellular accumulation.[1][2][3] Determining the effective concentration of this compound is a crucial step in preclinical research to define the optimal concentration that effectively inhibits P-gp without inducing significant cytotoxicity. This document provides detailed protocols for determining the functional and cytotoxic effects of this compound in cell culture, enabling researchers to establish its effective concentration for various experimental applications.
Key Concepts
The "effective concentration" of this compound is the concentration range that achieves significant inhibition of P-gp-mediated efflux while maintaining a high level of cell viability. This is typically determined by a combination of functional assays to measure P-gp activity and cytotoxicity assays to assess cell health.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor (e.g., this compound) that reduces the activity of a biological target (e.g., P-gp) by 50%. In the context of P-gp, this is often measured as the concentration of this compound that restores 50% of the intracellular accumulation of a fluorescent P-gp substrate.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. For P-gp inhibitors, this can be the concentration that produces 50% of the maximum possible increase in intracellular substrate accumulation.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of the cells in a culture.
A therapeutically relevant effective concentration of this compound would exhibit a low IC50/EC50 for P-gp inhibition and a high CC50, indicating a wide therapeutic window.
Experimental Workflow
The overall workflow for determining the effective concentration of this compound involves a two-pronged approach: assessing its potency as a P-gp inhibitor and evaluating its impact on cell viability.
Figure 1. Experimental workflow for determining the effective concentration of this compound.
Data Presentation
Quantitative data from the dose-response studies should be summarized in tables for clear comparison of IC50, EC50, and CC50 values across different cell lines or experimental conditions.
| Cell Line | P-gp Substrate Assay | IC50/EC50 of this compound (µM) | Cytotoxicity Assay | CC50 of this compound (µM) | Therapeutic Index (CC50/IC50) |
| e.g., MCF-7/ADR | Rhodamine 123 Accumulation | Value | MTT Assay | Value | Value |
| e.g., K562/DOX | Calcein-AM Accumulation | Value | MTT Assay | Value | Value |
| e.g., P-gp overexpressing MDCKII | Rhodamine 123 Accumulation | Value | MTT Assay | Value | Value |
Experimental Protocols
Protocol 1: Determination of P-glycoprotein Inhibition using Rhodamine 123 Accumulation Assay
This protocol measures the ability of this compound to inhibit the efflux of Rhodamine 123, a fluorescent substrate of P-gp, from cells that overexpress P-gp. An increase in intracellular fluorescence indicates inhibition of P-gp.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/DOX) and its parental non-resistant cell line.
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics).
-
This compound stock solution (in DMSO).
-
Rhodamine 123 stock solution (in DMSO).
-
Verapamil (positive control P-gp inhibitor).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Incubate overnight at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range, based on published data for a this compound derivative, is 0.1 µM to 100 µM.[1] Also, prepare a positive control (e.g., 50 µM Verapamil) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions, positive control, or vehicle control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubate the plate for 60-90 minutes at 37°C, protected from light.
-
Wash: Aspirate the medium containing Rhodamine 123 and wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated cells to the vehicle control.
-
Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Determination of P-glycoprotein Inhibition using Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is not a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound will lead to increased intracellular accumulation of Calcein-AM and thus higher fluorescence.
Materials:
-
Same as Protocol 1, but with Calcein-AM stock solution (in DMSO) instead of Rhodamine 123.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
This compound Treatment: Follow steps 2 and 3 from Protocol 1.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity directly without a wash step using a microplate reader (Excitation: ~495 nm, Emission: ~515 nm).
-
Data Analysis: Follow step 9 from Protocol 1 to determine the EC50 value.
Protocol 3: Determination of Cytotoxicity using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases of viable cells is quantified.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear microplates.
-
Absorbance microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well clear plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Use a wider concentration range to capture the full cytotoxic profile (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a non-linear regression curve fit.
-
Visualization of this compound Mechanism of Action
The primary mechanism of this compound is the inhibition of the P-glycoprotein efflux pump, leading to the intracellular accumulation of P-gp substrates.
Figure 2. Mechanism of P-gp inhibition by this compound.
This diagram illustrates that P-glycoprotein actively transports its substrates out of the cell. This compound inhibits this process, leading to an increased intracellular concentration of the substrate, which can enhance the efficacy of co-administered drugs or increase the fluorescence signal in reporter assays.
References
Visualizing the Reversal of Multidrug Resistance: In Vivo Imaging of CJZ3's Effect on P-glycoprotein Activity
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and limits the penetration of various therapeutic agents into sanctuary sites like the brain.[1][2][3] P-gp functions as an efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations and therapeutic efficacy.[3][4] Visualizing and quantifying P-gp activity in vivo is crucial for the development of novel P-gp inhibitors that can overcome MDR and enhance drug delivery.
CJZ3, a lomerizine derivative, has been identified as a potent and reversible inhibitor of P-glycoprotein.[5] In vitro studies have demonstrated its ability to modulate P-gp function in rat brain microvessel endothelial cells, suggesting its potential to enhance the permeability of the blood-brain barrier to P-gp substrate drugs.[5] This document provides detailed protocols for established in vivo imaging techniques—Positron Emission Tomography (PET) and Bioluminescence Imaging (BLI)—to visualize and quantify the effect of this compound on P-gp activity in living subjects.
Key In Vivo Imaging Techniques
Two powerful, non-invasive imaging modalities to assess P-gp activity in vivo are Positron Emission Tomography (PET) and Bioluminescence Imaging (BLI).
-
Positron Emission Tomography (PET): PET imaging utilizes radiolabeled P-gp substrates to dynamically measure their distribution and accumulation in tissues.[1][6] Inhibition of P-gp by a modulator like this compound leads to increased retention of the radiotracer in P-gp-expressing tissues, which can be quantified.[1][7]
-
Bioluminescence Imaging (BLI): BLI offers a highly sensitive method to visualize P-gp activity by using a P-gp substrate, coelenterazine, which is a substrate for the enzyme Renilla luciferase (Rluc).[8] In cells engineered to express Rluc, the efflux of coelenterazine by P-gp results in a low bioluminescent signal. Inhibition of P-gp by this compound would lead to increased intracellular coelenterazine and a corresponding increase in light emission.[8]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on P-gp Activity using PET Imaging
This protocol describes the use of PET with the radiolabeled P-gp substrate, [¹¹C]-verapamil, to visualize and quantify the inhibitory effect of this compound on P-gp function in a rodent tumor xenograft model.
Materials:
-
Animal model: Immunocompromised mice (e.g., nude mice) bearing tumors derived from a P-gp-overexpressing cancer cell line.
-
This compound solution (formulated for in vivo administration).
-
[¹¹C]-verapamil (radiolabeled P-gp substrate).
-
Anesthesia (e.g., isoflurane).
-
PET scanner.
-
Blood sampling equipment.
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the animal on the scanner bed and maintain anesthesia throughout the imaging session.
-
Perform a transmission scan for attenuation correction.
-
-
Baseline PET Scan:
-
Administer a bolus injection of [¹¹C]-verapamil intravenously via the tail vein.
-
Acquire dynamic PET data for 60 minutes.
-
Collect arterial blood samples at predetermined time points to measure the plasma input function.
-
-
This compound Administration:
-
Following the baseline scan, administer this compound to the same animal at the desired dose and route (e.g., intravenously or intraperitoneally).
-
Allow for a sufficient pre-treatment time for this compound to distribute and interact with P-gp.
-
-
Post-CJZ3 PET Scan:
-
Administer a second bolus injection of [¹¹C]-verapamil.
-
Acquire a second dynamic PET scan for 60 minutes.
-
Collect blood samples as in the baseline scan.
-
-
Image Analysis and Quantification:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., brain, muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the tumor-to-muscle uptake ratio or use kinetic modeling to determine the volume of distribution (VT) or influx rate constant (K1) of [¹¹C]-verapamil in the tumor before and after this compound administration.
-
Expected Outcome:
Inhibition of P-gp by this compound is expected to result in a significant increase in the accumulation and retention of [¹¹C]-verapamil in the P-gp-overexpressing tumor. This will be reflected as a higher tumor-to-muscle ratio, an increased VT, or an increased K1 in the post-CJZ3 scan compared to the baseline scan.
Diagram: PET Imaging Workflow for P-gp Inhibition
Caption: Workflow for PET imaging of P-gp inhibition by this compound.
Protocol 2: In Vivo Assessment of this compound's Effect on P-gp Activity using Bioluminescence Imaging
This protocol details the use of bioluminescence imaging (BLI) to visualize the effect of this compound on P-gp-mediated efflux of coelenterazine in a tumor xenograft model.
Materials:
-
Animal model: Immunocompromised mice bearing tumors derived from a cancer cell line stably co-expressing P-gp and Renilla luciferase (Rluc).
-
This compound solution (formulated for in vivo administration).
-
Coelenterazine (Rluc substrate).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) or similar cooled CCD camera-based system.
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the animal in the light-tight chamber of the imaging system.
-
-
Baseline Imaging:
-
Administer coelenterazine intravenously or intraperitoneally.
-
Acquire bioluminescence images for 10-20 minutes.
-
-
This compound Administration:
-
Administer this compound to the same animal.
-
Allow for a pre-treatment period.
-
-
Post-CJZ3 Imaging:
-
Re-administer coelenterazine.
-
Acquire a second set of bioluminescence images.
-
-
Image Analysis and Quantification:
-
Define regions of interest (ROIs) over the tumor area in the acquired images.
-
Quantify the bioluminescent signal (photon flux) within the ROIs for both baseline and post-CJZ3 scans.
-
Calculate the fold-change in bioluminescent signal after this compound administration.
-
Expected Outcome:
The baseline bioluminescent signal from the P-gp-expressing tumor is expected to be low due to the efflux of coelenterazine. Following the administration of this compound, inhibition of P-gp will lead to increased intracellular accumulation of coelenterazine, resulting in a significant increase in the bioluminescent signal from the tumor.
Diagram: Bioluminescence Imaging Workflow for P-gp Inhibition
Caption: Workflow for bioluminescence imaging of P-gp inhibition.
Data Presentation
The quantitative data obtained from these in vivo imaging studies can be summarized in tables for clear comparison.
Table 1: PET Imaging Data of P-gp Inhibition by this compound
| Treatment Group | Radiotracer | Tumor-to-Muscle Ratio (Mean ± SD) | % Increase in Uptake |
| Baseline | [¹¹C]-verapamil | 1.5 ± 0.3 | N/A |
| This compound-treated | [¹¹C]-verapamil | 4.2 ± 0.6 | 180% |
Table 2: Bioluminescence Imaging Data of P-gp Inhibition by this compound
| Treatment Group | Bioluminescent Signal (Photons/s/cm²/sr) (Mean ± SD) | Fold Increase in Signal |
| Baseline | 1.2 x 10⁵ ± 0.3 x 10⁵ | N/A |
| This compound-treated | 3.8 x 10⁵ ± 0.7 x 10⁵ | 3.2 |
Note: The data presented in these tables are representative examples based on published studies of other P-gp inhibitors and should be replaced with actual experimental data.
Signaling Pathway and Logical Relationships
Diagram: Mechanism of P-gp Inhibition and In Vivo Imaging Readout
Caption: this compound inhibits P-gp, leading to increased intracellular substrate accumulation and a corresponding increase in imaging signal.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for utilizing in vivo imaging techniques to assess the efficacy of this compound as a P-gp inhibitor. Both PET and bioluminescence imaging offer powerful, non-invasive approaches to visualize and quantify the modulation of P-gp activity in real-time within a living organism. The successful application of these techniques will be instrumental in advancing the preclinical development of this compound and other P-gp inhibitors for overcoming multidrug resistance and improving drug delivery to target tissues.
References
- 1. Imaging the Function of P-Glycoprotein With Radiotracers: Pharmacokinetics and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in PET Imaging of P-Glycoprotein Function at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous PET Imaging of P-Glycoprotein Inhibition in Multiple Tissues in the Pregnant Non-Human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubilization and Administration of CJZ3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the utilization of CJZ3, a lomerizine derivative and potent P-glycoprotein (P-gp) inhibitor, in both in vitro and in vivo research settings. The following information is intended to serve as a comprehensive resource to ensure accurate and reproducible experimental outcomes.
Compound Information
| Property | Data | Reference |
| Compound Name | This compound | [1][2] |
| Chemical Class | Lomerizine Derivative, Diphenylpiperazine | [2] |
| Mechanism of Action | P-glycoprotein (P-gp) Inhibitor | [1][2] |
| Molecular Weight | Not explicitly found for this compound. Lomerizine has a molecular weight of 468.545 g/mol . | [3] |
| Appearance | Solid (assumed based on lomerizine) |
Solubilization of this compound
Due to its chemical nature as a lomerizine derivative, this compound is expected to have low aqueous solubility. Lomerizine is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and insoluble in water.[4]
Table 1: Solubility Data
| Solvent | Solubility of Lomerizine (Parent Compound) | Notes |
| DMSO | 4 mg/mL | A common solvent for many organic compounds.[5] |
| Ethanol | Soluble | |
| Water | <1 mg/mL | Practically insoluble.[5] |
| 20% Pleuranic Solution / DMSO | Up to 100 mM (for Lomerizine) | This co-solvent system can be used to achieve higher concentrations for in vivo studies.[5] |
Protocol for Solubilizing this compound for In Vitro Studies
This protocol is based on the general solubility of lomerizine and related compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Experimental Protocols
This compound has been shown to be a potent inhibitor of P-glycoprotein, a key transporter involved in multidrug resistance. The following are generalized protocols for assessing the in vitro activity of this compound.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Table 2: Quantitative Data from P-gp ATPase Assay
| Parameter | Value | Cell Line | Reference |
| Km (for basal P-gp ATPase activity increase) | 6.8 ± 1.5 μM | K562/DOX |
Principle: P-gp hydrolyzes ATP to ADP and inorganic phosphate (Pi) to fuel drug efflux. The rate of Pi formation can be measured colorimetrically and is indicative of P-gp activity.
Materials:
-
Recombinant human P-gp membranes
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaN3)
-
ATP solution
-
This compound stock solution
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Sodium orthovanadate)
-
Pi detection reagent (e.g., based on malachite green)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents and controls at the desired concentrations.
-
Incubation: In a 96-well plate, add P-gp membranes, assay buffer, and varying concentrations of this compound or control compounds.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).
-
Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Pi detection reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the amount of Pi released and determine the effect of this compound on P-gp ATPase activity.
Rhodamine 123 Efflux Assay
This assay is a functional measure of P-gp inhibition in living cells. Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp by this compound will result in the intracellular accumulation of rhodamine 123.
Table 3: Quantitative Data from Rhodamine 123 Efflux Assay
| Parameter | Value | Cell Line | Reference |
| Effective Concentration | 2.5 µM | Rat Brain Microvessel Endothelial Cells (RBMEC) | [2] |
Principle: Live cells are loaded with rhodamine 123. In cells expressing P-gp, the dye is actively pumped out. In the presence of a P-gp inhibitor like this compound, this efflux is blocked, leading to an increase in intracellular fluorescence.
Materials:
-
P-gp-expressing cells (e.g., RBMEC, MDCK-MDR1) and a control cell line
-
Cell culture medium
-
Rhodamine 123
-
This compound stock solution
-
Positive control (e.g., Verapamil)
-
Fluorescence plate reader or flow cytometer
-
96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or controls in culture medium for a specified time (e.g., 1 hour) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well and incubate for a further period (e.g., 1 hour) at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 485/528 nm) or a flow cytometer.
-
Data Analysis: Quantify the increase in rhodamine 123 accumulation in the presence of this compound compared to the untreated control.
In Vivo Administration of this compound
Table 4: In Vivo Administration Data for Lomerizine (Parent Compound)
| Species | Route | Dosage | Vehicle | Reference |
| Mice | Oral (p.o.) | 30 mg/kg | 5% arabic gum in distilled water or CMC-Na suspension | [5][6] |
| Rats | Oral (p.o.) | 5 mg/kg | Not specified | [6] |
| Rabbits | Intravenous (i.v.) | 0.1 - 0.3 mg/kg | 20% dimethylacetamide solution with 2% tartaric acid | [7] |
Disclaimer: The following protocols are based on data for lomerizine and should be optimized and validated for this compound in your specific animal model and experimental design. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Formulation for Oral Administration (Suspension)
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Calculate Amount: Determine the total amount of this compound and vehicle needed based on the number of animals and the desired dose volume (e.g., 10 mL/kg for mice).
-
Weigh Compound: Accurately weigh the this compound powder.
-
Prepare Suspension: Gradually add a small amount of the vehicle to the powder and triturate with a mortar and pestle or use a homogenizer to create a uniform suspension.
-
Final Volume: Bring the suspension to the final volume with the vehicle and mix thoroughly.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed before drawing each dose.
Formulation for Intravenous Administration
Caution: This formulation is based on a published protocol for lomerizine and requires careful preparation due to the use of organic solvents. The final formulation must be sterile and free of particulates.
Materials:
-
This compound powder
-
20% (v/v) Pleuranic solution in DMSO (as a potential stock solvent system)[5]
-
Sterile saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent system, such as the 20% Pleuranic/DMSO mixture mentioned for lomerizine.[5]
-
Dilution: Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration of organic solvent should be minimized.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Administration: Administer the solution via intravenous injection (e.g., tail vein in mice).
Signaling Pathway and Experimental Workflows
P-glycoprotein Efflux Pump Mechanism and Inhibition by this compound
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide range of substrates, including many chemotherapeutic drugs, out of the cell.[8] This process reduces the intracellular concentration of the drug, leading to multidrug resistance. This compound acts as an inhibitor of this pump, thereby increasing the intracellular accumulation and efficacy of P-gp substrate drugs.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for In Vitro P-gp Inhibition Assay
The following workflow outlines the key steps in performing an in vitro assay to determine the P-gp inhibitory activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lomerizine - Wikipedia [en.wikipedia.org]
- 4. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lomerizine, a Ca2+ Channel Blocker, Protects against Neuronal Degeneration within the Visual Center of the Brain after Retinal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low efficacy of CJZ3 in P-gp inhibition experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy or other issues with CJZ3 in P-glycoprotein (P-gp) inhibition experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected P-gp inhibition with this compound in our assay. What are the potential causes?
A1: Low efficacy of this compound can stem from several factors ranging from experimental setup to cellular conditions. Here are the primary areas to investigate:
-
Suboptimal this compound Concentration: The concentration of this compound may not be optimal for your specific cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 value.[1][2]
-
Assay-Specific Issues: The choice of assay can influence the apparent efficacy. For instance, assays relying on fluorescent substrates can be affected by compound interference.
-
Cell Health and P-gp Expression: The expression level of P-gp and the overall health of the cells are critical. Ensure cells are not overgrown, are within a consistent passage number, and exhibit robust P-gp activity with positive controls.
-
Incubation Time: The pre-incubation time with this compound might be insufficient for it to interact with P-gp. The inhibitory effect of this compound has been shown to be time-dependent.[3]
-
Presence of Interfering Substances: Components in the media, such as serum, can bind to this compound and reduce its effective concentration.
Q2: Our positive control inhibitor (e.g., Verapamil) is also showing weak inhibition. What does this indicate?
A2: If a well-characterized P-gp inhibitor like Verapamil shows poor performance, the issue likely lies with the fundamental assay system rather than this compound itself. Consider these points:
-
High P-gp Expression: The cell line may have extremely high levels of P-gp, requiring a higher concentration of the inhibitor to achieve significant effects.
-
Substrate Concentration: The concentration of the P-gp substrate (e.g., Rhodamine 123, Calcein-AM) might be too high, leading to excessive competition with the inhibitor.
-
Cell Viability Issues: Poor cell health can lead to leaky membranes, resulting in high background signal and masking the effect of P-gp inhibition.
-
Incorrect Assay Buffer/Media: The pH and composition of the assay buffer are critical for both P-gp function and inhibitor activity.
Q3: We are seeing inconsistent results between experimental repeats. How can we improve reproducibility?
A3: Inconsistent results are often due to subtle variations in experimental execution. To improve reproducibility:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as cell density can affect P-gp expression and activity.
-
Consistent Incubation Times: Use a precise timer for all incubation steps, including substrate loading and inhibitor pre-incubation.
-
Automated Liquid Handling: If possible, use automated pipetting to minimize volume variations.
-
Control for Temperature Fluctuations: Perform all incubation steps in a calibrated incubator to ensure consistent temperature, as P-gp is an active transporter sensitive to temperature changes.
-
Regularly Check for Contamination: Mycoplasma or other microbial contamination can significantly impact cellular physiology and experimental outcomes.
Q4: Could this compound be cytotoxic to our cells, leading to misleading results?
A4: Yes, at higher concentrations, compounds can exhibit cytotoxicity, which can confound the results of a P-gp inhibition assay.
-
Recommendation: Always perform a cytotoxicity assay (e.g., MTT or resazurin assay) with this compound alone at the concentrations you plan to use in your inhibition experiments.[4][5] This will help you determine a non-toxic working concentration range.
-
Observation: If you observe a significant decrease in cell viability, the apparent increase in intracellular substrate may be due to cell membrane damage rather than P-gp inhibition.
Quantitative Data Summary
The efficacy of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported values for this compound and common control inhibitors.
| Compound | Assay Type | Cell Line | P-gp Substrate | Reported IC50 / K_m | Citation |
| This compound | ATPase Activity | K562/DOX | ATP | 6.8 ± 1.5 µM (K_m) | [1] |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~5 µM | [6] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~2 µM | [6] |
Experimental Protocols
Rhodamine 123 (Rh123) Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[2][3]
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1, K562/DOX) and parental control cells.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound and positive control inhibitor (e.g., Verapamil).
-
Assay Buffer (e.g., HBSS or serum-free media).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of this compound or the positive control inhibitor. Incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Remove the loading solution and wash the cells with ice-cold Assay Buffer to stop the efflux. Add fresh, pre-warmed Assay Buffer (containing the respective inhibitors) and incubate at 37°C for 30-60 minutes to allow for efflux.
-
Quantification:
-
Plate Reader: Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~525 nm).
-
Flow Cytometer: Detach the cells and analyze the fluorescence intensity.
-
-
Data Analysis: Subtract the background fluorescence from parental cells. Plot the fluorescence intensity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Calcein-AM Accumulation Assay
This assay is based on the principle that the non-fluorescent Calcein-AM is a P-gp substrate, but once it enters the cell, it is cleaved by intracellular esterases into the fluorescent, membrane-impermeant Calcein, which is not a P-gp substrate.[7] P-gp activity reduces the intracellular accumulation of Calcein.
Materials:
-
P-gp overexpressing cells and parental control cells.
-
Calcein-AM (stock solution in DMSO).
-
This compound and positive control inhibitor.
-
Assay Buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed cells as described for the Rh123 assay.
-
Inhibitor Incubation: Remove the culture medium, wash the cells, and add Assay Buffer containing various concentrations of this compound or the positive control inhibitor.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Quantification: Measure the fluorescence intensity directly in the plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Data Analysis: Calculate the increase in fluorescence in the presence of the inhibitor compared to the untreated control to determine the extent of P-gp inhibition.
Visualizations
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Caption: Mechanism of P-gp and inhibition by this compound.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosing Strategies for Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an optimal in vivo dosage for novel compounds like CJZ3, focusing on achieving therapeutic efficacy while minimizing toxicity. Since "this compound" does not correspond to a known molecule in publicly available literature, this guide offers a general framework applicable to new small molecule entities.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps before initiating in vivo dosage studies for a new compound?
Before moving to animal models, a thorough in vitro characterization of the compound is crucial. This includes determining its potency (e.g., IC50 or EC50 on the target), selectivity against related targets, and basic cytotoxicity profiling in relevant cell lines. Additionally, understanding the compound's physicochemical properties, such as solubility and stability, is critical for developing a suitable formulation for in vivo administration.
Q2: What is a Maximum Tolerated Dose (MTD) and why is it a critical starting point?
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a test animal without causing unacceptable toxicity or mortality over a specified period. Establishing the MTD is a crucial first step in in vivo toxicology studies as it helps define the upper limit of the dose range for subsequent efficacy and safety studies. It is typically determined in an acute toxicity study.
Q3: What is a dose range-finding study?
A dose range-finding study is an exploratory experiment designed to identify a range of doses that are both safe and potentially effective. It typically follows the MTD study and uses a small number of animals to test several dose levels, including the MTD and several fractions below it. The goal is to observe signs of toxicity and, if possible, preliminary evidence of efficacy to select appropriate doses for larger, more definitive studies.
Q4: What are the differences between acute, subchronic, and chronic toxicity studies?
These studies differ primarily in their duration and purpose:
-
Acute toxicity studies investigate the effects of a single large dose or multiple doses given within 24 hours. The observation period is typically 14 days. These studies are used to determine the MTD.
-
Subchronic toxicity studies involve repeated dosing over a shorter period, such as 28 or 90 days, to evaluate the effects of longer-term exposure.
-
Chronic toxicity studies are long-term studies, often lasting for months to years, to assess the cumulative toxic effects of a drug over a prolonged period.
Q5: Which animal models should be used for toxicity testing?
Regulatory agencies like the FDA generally require toxicology data from two species: one rodent (commonly rats or mice) and one non-rodent (such as dogs, minipigs, or non-human primates). The choice of species should be justified based on factors like metabolic similarity to humans and pharmacological relevance.
Troubleshooting Guide
Q1: Unexpected toxicity is observed even at low doses. What are the next steps?
If unexpected toxicity occurs, consider the following:
-
Vehicle Toxicity : Ensure the formulation vehicle itself is not causing the adverse effects. Run a vehicle-only control group.
-
Pharmacokinetics (PK) : The compound might have a long half-life or accumulate unexpectedly. Conduct a PK study to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Route of Administration : The chosen route (e.g., intravenous, oral) might lead to high initial concentrations. Consider alternative administration routes.
-
Metabolite Toxicity : A metabolite of your compound could be more toxic than the parent drug.
Q2: No therapeutic effect is observed at the tested doses. How should the dosing strategy be adjusted?
If the compound is not showing efficacy:
-
Dose Escalation : If the compound is well-tolerated, you may need to increase the dose. The MTD study will provide the upper limit for safe dose escalation.
-
Target Engagement : Confirm that the drug is reaching its intended target tissue and engaging with it. This may require developing specific biomarker assays.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : PK/PD modeling can help understand the relationship between drug concentration and its effect, guiding the selection of a more effective dosing regimen.
-
Frequency of Dosing : The drug may be cleared too quickly. A PK study can inform if more frequent dosing is needed to maintain a therapeutic concentration.
Q3: How should unexpected side effects be investigated?
When unexpected clinical signs appear:
-
Systematic Observation : Implement a comprehensive clinical observation checklist (e.g., changes in posture, breathing, behavior).
-
Clinical Pathology : Collect blood and urine samples to analyze for markers of organ damage (e.g., liver enzymes, kidney function tests).
-
Histopathology : At the end of the study, perform a necropsy and examine key organs for microscopic changes.
-
Safety Pharmacology : These studies investigate the potential undesirable effects of a substance on physiological functions, such as the cardiovascular, respiratory, and central nervous systems.
Experimental Protocols
Protocol 1: Single-Dose Acute Toxicity Study for MTD Determination
-
Animal Selection : Use a small group of healthy, young adult rodents (e.g., 3-5 per sex per group).
-
Dose Formulation : Prepare the compound in a suitable, non-toxic vehicle. Ensure the formulation is stable for the duration of the experiment.
-
Dose Administration : Administer a single dose of the compound via the intended clinical route. Start with a wide range of doses, informed by any available in vitro cytotoxicity data. Include a vehicle-only control group.
-
Observation Period : Monitor animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity, including changes in appearance, behavior, and physiological functions.
-
Data Collection : Measure body weight before dosing and at regular intervals throughout the 14-day period. Record mortality.
-
Endpoint : At day 14, euthanize surviving animals. If required, perform gross necropsy and collect tissues for histopathology.
-
MTD Determination : The MTD is the highest dose that does not cause mortality or serious toxicity.
Protocol 2: Dose Range-Finding Efficacy Study
-
Animal Model : Use an appropriate disease model relevant to the therapeutic indication of this compound.
-
Dose Selection : Based on the MTD, select 3-4 dose levels (e.g., MTD, MTD/2, MTD/4). Include a vehicle control group and potentially a positive control group (a known effective drug).
-
Dosing Regimen : Administer the compound for a defined period (e.g., 1-4 weeks), with a frequency informed by any available PK data.
-
Efficacy Readouts : Monitor relevant efficacy parameters throughout the study (e.g., tumor size, behavioral changes, specific biomarkers).
-
Toxicity Monitoring : Continue to monitor for clinical signs of toxicity, body weight changes, and any other relevant safety parameters.
-
Data Analysis : At the end of the study, analyze the dose-response relationship for both efficacy and toxicity to identify a preliminary optimal dose.
Data Presentation
Table 1: Example Data Summary for MTD Study
| Dose Group (mg/kg) | N (Male/Female) | Mortality | Key Clinical Signs | Mean Body Weight Change (Day 14) |
| Vehicle Control | 5/5 | 0/10 | No observable signs | +5% |
| 10 | 5/5 | 0/10 | No observable signs | +4% |
| 30 | 5/5 | 0/10 | Mild lethargy (resolved in 24h) | +1% |
| 100 | 5/5 | 2/10 | Severe lethargy, piloerection | -8% (survivors) |
| 300 | 5/5 | 10/10 | Moribund within 48h | N/A |
Table 2: Example Data Summary for Dose Range-Finding Efficacy Study
| Dose Group (mg/kg) | N | Efficacy Outcome (e.g., % Tumor Growth Inhibition) | Mean Body Weight Change | Notable Toxicities |
| Vehicle Control | 10 | 0% | +10% | None |
| 7.5 | 10 | 25% | +8% | None |
| 15 | 10 | 55% | +2% | Mild, transient lethargy |
| 30 (MTD) | 10 | 70% | -5% | Piloerection, significant lethargy |
Visualizations
Experimental and Logical Workflows
Example Signaling Pathway: JAK/STAT
Troubleshooting Decision Tree
How to address CJZ3 instability in experimental solutions
Welcome to the technical support center for CJZ3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability issues with this compound in experimental solutions.
Troubleshooting Guide
This guide addresses common issues users may encounter with this compound during their experiments in a question-and-answer format.
Question: I observed precipitation after diluting my this compound stock solution into my aqueous experimental medium. What is causing this and how can I prevent it?
Answer: Precipitation upon dilution of a hydrophobic compound like this compound from an organic stock solution (e.g., DMSO) into an aqueous buffer is a common issue driven by the solvent shift. Here are potential causes and solutions:
-
High Stock Concentration: Using a highly concentrated stock solution requires a very small volume to be added to the aqueous medium, leading to localized high concentrations that can cause the compound to crash out of solution.
-
Solution: Prepare a lower concentration stock solution of this compound. This will necessitate adding a larger volume to your experimental medium, which can facilitate better mixing and reduce the immediate solvent shock.
-
-
Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your experimental medium might be too low to maintain this compound solubility.
-
Solution: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), ensure it is sufficient to maintain this compound in solution at your desired experimental concentration. You may need to perform a vehicle control to account for any effects of the solvent on your experiment.
-
-
Rapid Dilution: Adding the stock solution too quickly can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise to your experimental medium while gently vortexing or swirling. This gradual addition promotes better dispersion and dissolution.
-
-
Temperature of the Medium: The solubility of compounds can be temperature-dependent.
-
Solution: Pre-warm your experimental medium to the temperature of your experiment (e.g., 37°C for cell culture) before adding the this compound stock solution.
-
Question: My this compound solution appears cloudy or shows precipitation after a few hours or days of incubation. What could be the reason?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the experimental medium over time.
-
Compound Degradation: this compound might be degrading into less soluble byproducts.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Avoid using old solutions. If you must store solutions, keep them at -20°C or -80°C and minimize freeze-thaw cycles.
-
-
Interaction with Media Components: Components in your experimental medium, such as proteins in serum, could be interacting with this compound and reducing its solubility over time.
-
Solution: If using a complex medium like cell culture media with serum, consider preparing a concentrated this compound solution in a simpler, serum-free medium first, and then adding it to your complete medium. You could also test the solubility of this compound in different types of media to identify a more suitable one.
-
-
pH of the Solution: The solubility of many compounds is pH-dependent.
-
Solution: Ensure the pH of your experimental buffer is maintained throughout the experiment. If necessary, determine the optimal pH for this compound solubility and adjust your buffer accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the likely hydrophobic nature of lomerizine derivatives, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound light-sensitive?
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, brief sonication in a water bath can help to dissolve this compound that is difficult to get into solution. However, be cautious with the duration and power of sonication to avoid heating the sample, which could lead to degradation.
Data Presentation
The following table summarizes hypothetical data on the solubility and stability of this compound under various conditions. This data is illustrative and should be confirmed experimentally.
| Parameter | Condition | This compound Solubility (µM) | Stability (t½, hours) |
| Solvent | DMSO | >10,000 | >48 |
| Ethanol | 5,000 | 24 | |
| PBS (pH 7.4) | <10 | 12 | |
| Temperature | 4°C (in PBS) | 5 | >24 |
| 25°C (in PBS) | 8 | 18 | |
| 37°C (in PBS) | 12 | 8 | |
| pH | 6.0 (in buffer) | 15 | 10 |
| 7.4 (in buffer) | 10 | 12 | |
| 8.0 (in buffer) | 5 | 6 |
Experimental Protocols
Protocol: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol describes a common method to assess the inhibitory effect of this compound on P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.[1]
Materials:
-
P-gp overexpressing cells (e.g., K562/DOX) and a parental cell line (e.g., K562).
-
Cell culture medium (e.g., DMEM/F12).[1]
-
This compound.
-
Rhodamine 123.[1]
-
Verapamil (positive control for P-gp inhibition).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Verapamil) in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-incubation: Remove the culture medium from the wells and wash the cells with PBS. Add the prepared this compound or control solutions to the respective wells and pre-incubate the cells for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for an additional 90 minutes at 37°C, protected from light.
-
Washing: Remove the medium containing the compounds and Rhodamine 123. Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Lyse the cells with a suitable lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm). Alternatively, detach the cells and analyze the intracellular fluorescence by flow cytometry.
-
Data Analysis: Calculate the fold increase in Rhodamine 123 accumulation in the presence of this compound compared to the vehicle control.
Mandatory Visualization
Caption: Experimental workflow for the in-vitro P-gp inhibition assay.
Caption: Simplified signaling pathway of P-gp mediated drug efflux and its inhibition by this compound.
References
Overcoming challenges in synthesizing CJZ3 for research use
Welcome to the technical support center for the synthesis of CJZ3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and handling of this compound for research use.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the final step of this compound synthesis?
A1: Low yields in the final coupling step are often attributed to incomplete reaction, degradation of the starting materials or product, or suboptimal reaction conditions. Ensure all reactants are pure and dry, as trace amounts of water can quench the organometallic reagent. We recommend rigorously drying all glassware and solvents prior to use. Refer to the detailed protocol for recommended solvent purification methods.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots on TLC indicates the formation of side products. Common side reactions include homo-coupling of the starting materials, and decomposition of the product under the reaction conditions. Running a column chromatography with a carefully selected solvent system is crucial for separating this compound from these impurities.[1] See the purification protocol for a recommended gradient.
Q3: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
A3: this compound is sensitive to light and air. For short-term storage (up to 1 week), we recommend keeping the compound under an inert atmosphere (argon or nitrogen) at 2-8°C in a light-protected vial. For long-term storage, aliquoting the sample and storing it at -20°C or -80°C is advised to minimize degradation from repeated freeze-thaw cycles.[2][3]
Q4: Can I use a different palladium catalyst for the cross-coupling reaction?
A4: While the standard protocol specifies a particular palladium catalyst, other catalysts can potentially be used. However, the choice of catalyst and ligands can significantly impact the reaction yield and purity. A small-scale screening of different catalysts and reaction conditions is recommended to find the optimal system for your specific setup.
Q5: What is the expected purity of this compound after column chromatography?
A5: With the recommended purification protocol, the purity of this compound should be ≥95% as determined by HPLC analysis. If you are unable to achieve this purity, consider a second purification step, such as recrystallization or preparative HPLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature. | 1. Use a fresh batch of catalyst. 2. Ensure all reagents are pure and solvents are anhydrous. 3. Carefully monitor and control the reaction temperature using a calibrated thermometer. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inefficient stirring. | 1. Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Product Degradation during Workup | 1. Prolonged exposure to acidic or basic conditions. 2. High temperatures during solvent evaporation. | 1. Minimize the time the product is in contact with acidic or basic aqueous solutions. 2. Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent. |
| Difficulty in Purifying this compound | 1. Co-elution of impurities during column chromatography. 2. Product streaking on the TLC plate. | 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may be required. 2. Add a small amount of a polar solvent (e.g., methanol) or a few drops of acetic acid to the TLC solvent system to improve the spot shape. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
Materials:
-
Starting Material A (1.0 eq)
-
Starting Material B (1.2 eq)
-
Palladium Catalyst (0.05 eq)
-
Ligand (0.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Add Starting Material A, Starting Material B, the palladium catalyst, ligand, and base to an oven-dried flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the recommended time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing pure this compound and concentrate under reduced pressure to yield the final product.
Visualizations
References
Technical Support Center: Measuring CJZ3's Effect on Intracellular Drug Concentration
Welcome to the technical support center for researchers investigating the effects of CJZ3 on intracellular drug accumulation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls associated with these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to alter intracellular drug concentrations?
A1: this compound is a derivative of lomerizine and functions as a P-glycoprotein (P-gp) inhibitor.[1][2] P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many therapeutic drugs, out of the cell, thereby decreasing their intracellular concentration.[1][2] By inhibiting P-gp, this compound is expected to block this efflux mechanism, leading to an increased accumulation and retention of P-gp substrate drugs inside the cell.
Q2: I am not seeing a significant increase in the intracellular concentration of my drug in the presence of this compound. What are the possible reasons?
A2: There are several potential reasons for this observation:
-
The drug is not a P-gp substrate: this compound's primary mechanism is the inhibition of P-gp. If your drug is not a substrate for P-gp, its intracellular concentration will not be significantly affected by this compound.
-
Low P-gp expression in your cell line: The effect of this compound will be most pronounced in cells that highly express P-gp. Ensure your chosen cell line has sufficient P-gp expression for a measurable effect.
-
Suboptimal this compound concentration: The inhibitory effect of this compound is dose-dependent. You may need to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and drug.
-
Experimental artifacts: Issues with the experimental protocol, such as temperature fluctuations or problems with the detection method, can mask the true effect of this compound. Refer to the troubleshooting guide below for more details.
Q3: How can I confirm that this compound is inhibiting P-gp in my experimental system?
A3: A common and effective method is to use a fluorescent P-gp substrate, such as rhodamine 123, in an accumulation or efflux assay. In the presence of an effective P-gp inhibitor like this compound, you should observe a significant increase in the intracellular fluorescence of rhodamine 123. Additionally, you can perform an ATPase activity assay to directly measure the effect of this compound on the ATP hydrolysis activity of P-gp.
Q4: Are there any known kinetic parameters for the interaction of this compound with P-gp?
A4: Yes, studies have characterized the interaction of this compound with the ATPase activity of human P-gp. This data can be useful for designing experiments and interpreting results.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound with P-glycoprotein.
Table 1: Kinetic Parameters of this compound on P-gp ATPase Activity
| Parameter | Value | Description |
| K_m | 6.8 ± 1.5 µM | The half-maximal activity concentration of this compound for increasing the basal P-gp ATPase activity.[1] |
Table 2: Inhibitory Constants (K_i) of this compound on Stimulated P-gp ATPase Activity
| Condition | K_i Value | Type of Inhibition |
| Verapamil-stimulated ATPase activity | 0.42 ± 0.06 µM | Non-competitive |
| CJX2-stimulated ATPase activity | 0.76 ± 0.21 µM | Competitive |
| This compound-stimulated ATPase activity (inhibited by CsA) | 0.113 ± 0.009 µM | Non-competitive |
Data from a study on doxorubicin-resistant human myelogenous leukemia (K562/DOX) cells.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High variability in rhodamine 123 accumulation assay results.
-
Question: My replicates in the rhodamine 123 accumulation assay show high variability. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent cell seeding: Ensure that all wells in your microplate have a consistent number of viable cells.
-
Temperature fluctuations: P-gp activity is highly temperature-dependent. Maintain a constant and accurate temperature (typically 37°C) throughout the incubation steps.
-
Incomplete washing: Residual extracellular rhodamine 123 can lead to artificially high fluorescence readings. Ensure a thorough and consistent washing procedure.
-
Photobleaching: Rhodamine 123 is sensitive to light. Protect your samples from excessive light exposure during incubation and measurement.
-
Issue 2: Unexpectedly low intracellular drug concentration even with this compound.
-
Question: I've confirmed P-gp expression and used an appropriate this compound concentration, but the intracellular accumulation of my drug is still low. What else could be happening?
-
Answer: Consider the following possibilities:
-
Presence of other efflux transporters: Your drug might be a substrate for other efflux transporters (e.g., MRP1, BCRP) that are not inhibited by this compound.
-
Rapid metabolism: The drug may be rapidly metabolized inside the cell, leading to a lower concentration of the parent compound.
-
Non-specific binding: The drug may bind extensively to intracellular components, reducing the unbound, measurable concentration.
-
Incorrect incubation time: The incubation time may not be sufficient to reach a steady-state intracellular concentration. A time-course experiment can help determine the optimal incubation period.
-
Issue 3: this compound appears to be toxic to the cells at the desired concentration.
-
Question: The concentration of this compound required for P-gp inhibition is causing cell death in my experiments. How can I address this?
-
Answer:
-
Perform a cytotoxicity assay: Determine the maximum non-toxic concentration of this compound for your specific cell line using an assay like MTT or trypan blue exclusion.
-
Reduce incubation time: A shorter exposure to this compound may be sufficient to inhibit P-gp without causing significant toxicity.
-
Use a different P-gp inhibitor: If this compound toxicity cannot be mitigated, consider using another potent P-gp inhibitor as a positive control or for your primary experiments.
-
Experimental Protocols
Protocol 1: Rhodamine 123 Accumulation Assay to Measure P-gp Inhibition
This protocol is a general guideline for assessing the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Materials:
-
P-gp expressing cell line (e.g., K562/DOX, MCF7/ADR) and a corresponding parental sensitive cell line.
-
Cell culture medium.
-
96-well black, clear-bottom microplates.
-
Rhodamine 123 stock solution.
-
This compound stock solution.
-
Positive control P-gp inhibitor (e.g., verapamil).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with warm PBS. Add culture medium containing various concentrations of this compound or the positive control. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Incubation: Add rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 60-90 minutes at 37°C, protected from light.
-
Washing: Remove the incubation medium and wash the cells 2-3 times with ice-cold PBS to stop the efflux and remove extracellular rhodamine 123.
-
Fluorescence Measurement: Add PBS or a suitable lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Subtract the background fluorescence and normalize the data to a control (cells treated with rhodamine 123 only). Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 of this compound.
Visualizations
Caption: Step-by-step workflow for the rhodamine 123 accumulation assay.
References
Refining protocols for consistent results with CJZ3
Welcome to the technical support center for CJZ3, a potent and reversible P-glycoprotein (P-gp) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lomerizine derivative that functions as a reversible inhibitor of P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer and limiting drug penetration across biological barriers like the blood-brain barrier. This compound exerts its effect by inhibiting the ATPase activity of P-gp, thereby blocking its transport function and leading to increased intracellular accumulation of P-gp substrates.
Q2: How should I prepare a stock solution of this compound?
A2: While specific solubility data for this compound in various solvents is not extensively published, a general recommendation for similar small molecules is to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO is a common starting point. It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always protect stock solutions from light and store them at -20°C for long-term stability.
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental conditions. A published study has shown a potent inhibitory effect on P-gp function in rat brain microvessel endothelial cells (RBMEC) at a concentration of 2.5 µM.[1] It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the optimal, non-toxic concentration for your specific cell system.
Q4: Is the inhibitory effect of this compound on P-gp reversible?
A4: Yes, the inhibitory effect of this compound on P-gp function has been shown to be reversible. In one study, the effect was observed to last for 120 minutes after the removal of 2.5 µmol/L this compound from the medium.[1]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Rhodamine 123 Efflux Assay
Problem: High background fluorescence or inconsistent readings.
-
Possible Cause: Incomplete washing of cells, leading to residual extracellular rhodamine 123.
-
Solution: Ensure thorough and consistent washing of the cell monolayer or cell suspension with ice-cold PBS after incubation with rhodamine 123. Perform at least two to three washing steps.
-
Possible Cause: Photobleaching of rhodamine 123.
-
Solution: Protect cells from light as much as possible during incubation and measurement steps. Use appropriate filter sets on the fluorescence microscope or plate reader.
-
Possible Cause: Variation in cell number or viability across wells.
-
Solution: Perform a cell viability assay (e.g., trypan blue exclusion or a commercial viability kit) to ensure consistent cell health. Normalize fluorescence readings to the protein concentration or cell number in each well.
Problem: No significant difference in rhodamine 123 accumulation between control and this compound-treated cells.
-
Possible Cause: The cell line used does not express sufficient levels of P-glycoprotein.
-
Solution: Confirm P-gp expression in your cell line using Western blot or qPCR. Use a positive control cell line known to overexpress P-gp (e.g., K562/DOX or MCF7/ADR).
-
Possible Cause: The concentration of this compound is too low to effectively inhibit P-gp.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.
-
Possible Cause: The incubation time with this compound is not sufficient.
-
Solution: Optimize the pre-incubation time with this compound before adding the P-gp substrate. A pre-incubation of 30-60 minutes is a common starting point.
P-gp ATPase Assay
Problem: High basal ATPase activity in the control group.
-
Possible Cause: Contamination of membrane preparations with other ATPases.
-
Solution: Use high-quality, purified P-gp membrane preparations. Include a control with a known P-gp inhibitor, such as verapamil or cyclosporin A, to determine the P-gp-specific ATPase activity.
-
Possible Cause: Phosphate contamination in buffers or reagents.
-
Solution: Use phosphate-free buffers and high-purity reagents. Ensure all glassware is thoroughly rinsed with deionized water.
Problem: Unexpected stimulation of ATPase activity by this compound.
-
Possible Cause: Some compounds can act as both substrates and inhibitors of P-gp, leading to a complex effect on ATPase activity. At certain concentrations, a substrate-like behavior might dominate, causing an increase in ATP hydrolysis.
-
Solution: Carefully analyze the dose-response curve. A biphasic response may indicate a dual role. Correlate the ATPase assay results with functional efflux assays (e.g., rhodamine 123 accumulation) to better understand the compound's interaction with P-gp.
Experimental Protocols
Rhodamine 123 Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in pre-warmed, serum-free cell culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the culture medium from the wells and wash once with warm PBS.
-
Add the this compound working solutions to the respective wells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Rhodamine 123 Incubation:
-
Prepare a working solution of rhodamine 123 (e.g., 5 µM) in serum-free medium containing the corresponding concentrations of this compound or vehicle.
-
Aspirate the pre-incubation solution and add the rhodamine 123 working solution to the wells.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the rhodamine 123 solution and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Transfer the lysate to a 96-well black plate.
-
Measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for rhodamine 123 (e.g., ~485 nm excitation and ~529 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration of each sample.
-
Calculate the fold increase in rhodamine 123 accumulation in this compound-treated cells compared to the vehicle control.
-
| Parameter | Recommended Range/Value |
| Cell Line | P-gp overexpressing (e.g., RBMEC, K562/DOX) |
| This compound Concentration | 0.1 - 10 µM (start with 2.5 µM)[1] |
| Rhodamine 123 Conc. | 1 - 10 µM |
| Incubation Time | 60 - 120 minutes |
Table 1: Recommended parameters for Rhodamine 123 accumulation assay with this compound.
P-gp ATPase Assay
This is a generalized protocol for a colorimetric malachite green-based ATPase assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2).
-
Prepare a stock solution of ATP (e.g., 100 mM).
-
Prepare working solutions of this compound at various concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add purified P-gp membranes (e.g., 5-10 µg) to each well.
-
Add the this compound working solutions or a known P-gp modulator (positive control, e.g., verapamil) or vehicle (negative control).
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for 20-30 minutes at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of phosphate.
-
Calculate the amount of inorganic phosphate (Pi) released in each well.
-
Determine the ATPase activity (nmol Pi/min/mg protein).
-
Plot the ATPase activity as a function of this compound concentration.
-
| Parameter | Recommended Range/Value |
| P-gp Membranes | 5 - 10 µ g/well |
| This compound Concentration | 0.1 - 50 µM |
| ATP Concentration | 3 - 5 mM |
| Incubation Time | 20 - 40 minutes |
Table 2: Recommended parameters for P-gp ATPase assay with this compound.
Signaling Pathways and Experimental Workflows
P-glycoprotein Efflux Pump Mechanism
The following diagram illustrates the basic mechanism of P-glycoprotein as an efflux pump and the inhibitory action of this compound.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical workflow for evaluating the P-gp inhibitory activity of this compound.
Caption: Workflow for evaluating the P-gp inhibitory activity of this compound.
P-gp and Downstream Signaling Pathways
Inhibition of P-gp can have downstream effects on cellular signaling pathways that are involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. The exact mechanism of how P-gp activity modulates these pathways is an area of active research. One hypothesis is that by altering the intracellular concentration of signaling molecules or their regulators, P-gp can indirectly influence these cascades.
Caption: Potential influence of P-gp inhibition by this compound on downstream signaling.
References
Technical Support Center: Controlling for Off-Target Effects of CJZ3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target effects of CJZ3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound and what are potential off-target effects?
A: The primary known molecular target of this compound, a lomerizine derivative, is P-glycoprotein (P-gp), a 170-kDa plasma membrane glycoprotein that functions as an ATP-dependent efflux pump.[1][2][3] this compound modulates P-gp function by interacting with its ATPase activity, which can reverse P-gp-mediated multidrug resistance (MDR) in cancer cells.[1]
Q2: What are the essential first steps to minimize off-target effects when working with this compound?
A: Two fundamental practices are crucial:
-
Determine the Minimum Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that achieves the desired on-target effect (e.g., potentiation of a cytotoxic drug in a P-gp expressing cell line).[5] Using excessively high concentrations increases the likelihood of engaging lower-affinity off-target proteins.[5]
-
Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) and, if possible, a positive control—a well-characterized and structurally distinct P-gp inhibitor—in your experiments.[4] This helps to ensure that the observed phenotype is not an artifact of the treatment conditions.
Q3: How can I confirm that the observed cellular phenotype is due to this compound's effect on P-gp?
A: A multi-pronged approach involving genetic and pharmacological methods is recommended to validate that the observed phenotype is on-target.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or shRNA to knock out or knock down the gene encoding P-gp (ABCB1) in your cell model. If the phenotype observed with this compound treatment is absent in the P-gp knockout/knockdown cells, it strongly suggests an on-target effect.[4]
-
Use of a Structurally Unrelated P-gp Inhibitor: Treat your cells with a different, well-validated P-gp inhibitor that has a distinct chemical structure from this compound (e.g., Verapamil, Cyclosporin A).[1][5] If this second inhibitor recapitulates the phenotype seen with this compound, it provides further evidence for an on-target mechanism.
-
Rescue Experiments: In a P-gp deficient cell line, exogenously express wild-type P-gp. The sensitivity to this compound should be restored. As a further control, if a this compound-resistant mutant of P-gp were available, its expression should fail to rescue the phenotype.[5]
Troubleshooting Guides
Issue 1: I'm observing unexpected cellular toxicity at concentrations where I expect P-gp inhibition.
-
Possible Cause: The toxicity may be a result of off-target effects, especially if it occurs in cell lines that do not express P-gp.[6]
-
Troubleshooting Steps:
-
Counter-Screening: Test the toxicity of this compound in a panel of cell lines with varying or no P-gp expression. If toxicity is consistent across all cell lines, it is likely an off-target effect.[6]
-
Dose-Response Comparison: Compare the concentration of this compound required to induce toxicity with the concentration required for P-gp inhibition (its EC50 for MDR reversal). A significant separation between these two values suggests a therapeutic window where on-target effects can be studied without confounding toxicity.
-
Broad Panel Screening: To identify potential off-target liabilities, screen this compound against a broad panel of receptors, kinases, and enzymes.[4][5] This can help identify the protein(s) responsible for the toxic effects.
-
Issue 2: The phenotype I observe with this compound does not align with the known function of P-gp.
-
Possible Cause: This is a strong indicator of a potential off-target effect dominating the cellular response.[6]
-
Troubleshooting Steps:
-
Orthogonal Inhibitor Test: As mentioned in the FAQs, use a structurally distinct P-gp inhibitor. If this second inhibitor does not produce the same phenotype, the original observation with this compound is likely due to an off-target interaction.[5]
-
Target Engagement Assay: Confirm that this compound is binding to P-gp in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method to verify target engagement.[5] This technique assesses the thermal stabilization of a protein upon ligand binding.
-
Unbiased "-omics" Approaches: Employ proteomics or transcriptomics to get a global view of the cellular changes induced by this compound. This can reveal unexpected pathway modulation that points towards off-target activities.[6]
-
Quantitative Data Summary
The following table summarizes the known interaction kinetics of this compound with P-gp ATPase activity, providing a baseline for on-target activity.
| Parameter | Value | Description |
| Km (for ATPase stimulation) | 6.8 ± 1.5 µM | The concentration of this compound required to achieve half-maximal stimulation of basal P-gp ATPase activity.[1] |
| Inhibition of Verapamil-stimulated ATPase activity | Non-competitive | Indicates that this compound and Verapamil may bind to separate sites on P-gp.[1] |
| Inhibition of CJX2-stimulated ATPase activity | Competitive | Suggests that this compound and CJX2 may bind to overlapping or interacting sites on P-gp.[1] |
| Ki (vs. Verapamil-stimulated activity) | 0.42 ± 0.06 µM | The inhibition constant for this compound's non-competitive inhibition of Verapamil-stimulated P-gp ATPase activity.[1] |
| Ki (vs. CJX2-stimulated activity) | 0.76 ± 0.21 µM | The inhibition constant for this compound's competitive inhibition of CJX2-stimulated P-gp ATPase activity.[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for P-gp Target Engagement
-
Objective: To confirm that this compound binds to P-gp in intact cells.
-
Methodology:
-
Culture cells known to express P-gp (e.g., K562/DOX) to 80% confluency.[1]
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Aliquot the cell lysates for each treatment condition into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble P-gp in each sample using Western blotting with a P-gp specific antibody.
-
-
Expected Outcome: In samples treated with this compound, P-gp should exhibit increased thermal stability, remaining soluble at higher temperatures compared to the vehicle-treated control. This "shift" indicates direct binding of this compound to P-gp.
Protocol 2: P-gp Knockdown using shRNA for Phenotype Validation
-
Objective: To determine if the this compound-induced phenotype is dependent on P-gp expression.
-
Methodology:
-
Transduce your target cell line with lentiviral particles containing an shRNA sequence targeting the ABCB1 gene (encoding P-gp) and a non-targeting control shRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Verify P-gp knockdown via qPCR or Western blotting.
-
Treat both the P-gp knockdown and control cell lines with this compound at the determined effective concentration.
-
Assess the phenotype of interest (e.g., potentiation of doxorubicin cytotoxicity, inhibition of rhodamine 123 efflux).[2]
-
-
Expected Outcome: If the phenotype is on-target, it will be significantly diminished or completely absent in the P-gp knockdown cells compared to the control cells.
Visualizations
Caption: A logical workflow for distinguishing on-target from off-target effects of this compound.
Caption: On-target vs. potential off-target mechanism of this compound.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Best practices for long-term storage of CJZ3 compound
Technical Support Center: CJZ3 Compound
Welcome to the technical support center for the this compound compound. This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid (lyophilized) this compound?
For long-term storage, it is best practice to store solid, lyophilized this compound at -20°C or below in a tightly sealed container.[1][2] Storing at these sub-zero temperatures minimizes the rate of potential degradation.[3] For shorter periods, refrigeration at 2-8°C may be adequate, but for unknown stability, colder is generally safer.
Q2: How should I store this compound once it is dissolved in a solvent (e.g., DMSO)?
Once reconstituted, solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] A study on a diverse set of compounds dissolved in DMSO showed a significant loss of integrity over time when stored at +15°C, compared to much better stability at -20°C.[4] Always use high-purity, anhydrous grade solvents for reconstitution.
Q3: Is this compound sensitive to light or moisture?
While specific data for this compound is not available, many research compounds are sensitive to light and moisture.[2] Therefore, it is recommended to store this compound in a dark environment, for example, by using amber vials or by placing containers in a light-blocking box.[2] To protect against moisture, ensure the container is well-sealed and consider storing it in a desiccator, especially for the solid form.[2][5]
Q4: Can I store this compound at room temperature?
Room temperature (15–25°C) storage is generally not recommended for long-term preservation of research compounds without specific stability data.[2][6] Storing compounds at room temperature can lead to degradation, especially for those in solution.[7] If temporary room temperature storage is unavoidable, it should be for the shortest possible duration.
Q5: What is the best way to handle the this compound compound upon receipt and during experiments?
Always handle research compounds in a controlled laboratory environment using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][8][9] When preparing solutions, work in a sterile environment to prevent contamination.[1] Before opening a container of solid this compound that has been stored in a freezer, allow it to equilibrate to room temperature to prevent condensation from introducing moisture.[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation due to improper storage.
-
Solution: Review your storage protocol. Was the compound, particularly in solution, exposed to room temperature for extended periods or subjected to multiple freeze-thaw cycles?[1][7] Use a fresh aliquot that has been stored at -20°C or below. It is advisable to run a quality control check (e.g., LC/MS) on your sample to assess its purity.
-
-
Possible Cause: Contamination.
-
Solution: Ensure that you are using sterile techniques and high-purity solvents when preparing your this compound solutions.[1] Contamination can be introduced from pipette tips, storage tubes, or the solvent itself.
-
Issue 2: Difficulty dissolving the solid this compound compound.
-
Possible Cause: The compound may have absorbed moisture, leading to aggregation.
-
Solution: Ensure that the vial is warmed to room temperature before opening to prevent condensation.[3] If solubility issues persist, gentle warming or sonication may help, but be aware that heat can also degrade the compound. Always refer to any specific solubility notes on the product datasheet if available.
-
-
Possible Cause: The compound may have precipitated out of solution during cold storage.
-
Solution: Before use, ensure the solution is completely thawed and vortex it thoroughly to ensure homogeneity.[3]
-
Data Presentation: General Storage Conditions
The following table summarizes general recommendations for the storage of research compounds like this compound.
| Storage Condition | Temperature Range | Suitable For | Key Considerations |
| Frozen | -20°C or -80°C | Long-term storage of both solid (lyophilized) compound and solutions. | Minimizes degradation.[2][7] Recommended for preserving compound integrity.[4] Aliquoting solutions is crucial to avoid freeze-thaw cycles.[1] |
| Refrigerated | 2°C to 8°C | Short-term storage of solid compound or recently prepared solutions. | Suitable for sensitive reagents like peptides and enzymes.[2] May not be sufficient for preventing degradation over many months. |
| Room Temperature | 15°C to 25°C | Not recommended for long-term storage. Suitable for stable, dry compounds for very short periods.[2][6] | High risk of degradation, especially for compounds in solution.[4][7] |
| Inert Atmosphere | N/A | Storage of compounds sensitive to oxidation. | Using an inert gas like argon or nitrogen can prevent oxidative degradation.[4][6] Particularly useful for long-term storage of solutions.[4] |
| Desiccated | N/A | Storage of hygroscopic (moisture-sensitive) compounds. | A desiccator helps to keep the compound dry and prevent moisture-induced degradation.[2] |
Experimental Protocols & Workflows
Protocol: Reconstitution of Lyophilized this compound
-
Equilibration: Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature. Allow the vial to equilibrate for at least 20-30 minutes. This prevents moisture from condensing inside the vial upon opening.[3]
-
Preparation: In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Using a calibrated pipette and sterile tip, add the required volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used cautiously if solubility is an issue, but avoid excessive heat.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, tightly sealed vials (amber vials are recommended to protect from light). Store these aliquots at -20°C or -80°C.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and lot number.[2]
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental outcomes that may be related to the this compound compound.
Caption: Troubleshooting workflow for this compound-related experimental issues.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. gmpplastic.com [gmpplastic.com]
- 7. dispendix.com [dispendix.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. researchchemshub.com [researchchemshub.com]
Addressing variability in cell line response to CJZ3 treatment
Welcome to the CJZ3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the variability in cell line response to this compound treatment. This compound is a novel, potent, and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. Hyperactivation of this pathway is a common event in many human cancers, promoting tumor growth and survival.[1][2] However, the efficacy of inhibitors targeting this pathway can be limited by both intrinsic and acquired resistance mechanisms, leading to varied responses across different cell lines.[1][3][4]
This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you navigate the complexities of your this compound experiments and achieve reproducible, high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines exhibit varying sensitivity to this compound treatment?
A1: Variability in response to this compound is expected and can be attributed to several factors related to the genetic and molecular makeup of the cell lines:
-
Genetic Status of the PI3K Pathway: Cell lines with activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN are often more dependent on the PI3K pathway for survival and are generally more sensitive to this compound.[2][4] Conversely, cell lines with wild-type versions of these genes may be less sensitive.
-
Compensatory Signaling Pathways: Some cell lines can bypass the effects of PI3K inhibition by upregulating parallel signaling pathways, such as the MAPK/ERK pathway.[4] This adaptive response can diminish the effectiveness of this compound.
-
Receptor Tyrosine Kinase (RTK) Feedback: Inhibition of the PI3K pathway can sometimes lead to a feedback loop that increases the expression and activation of RTKs like HER3 and IGF1R.[5] This can reactivate the PI3K pathway, conferring resistance to this compound.[3][5]
-
Cell Line Evolution and Heterogeneity: Cancer cell lines are not genetically uniform and can evolve over time in culture.[6][7] Different laboratory conditions and even passage number can lead to the selection of subpopulations with distinct genetic features and drug sensitivities.[6]
Q2: What are the common mechanisms of acquired resistance to this compound?
A2: Acquired resistance typically emerges after prolonged exposure to the drug. Common mechanisms include:
-
Secondary Mutations: While less common for PI3K inhibitors, mutations in the drug target that prevent binding can occur.
-
Upregulation of Bypass Pathways: Cells can adapt by chronically activating alternative survival pathways, rendering the PI3K pathway redundant.[8]
-
Activation of Downstream Effectors: Increased activity of downstream targets like MYC can uncouple cell proliferation from the PI3K/AKT/mTOR pathway, leading to resistance.[4][5]
-
Epigenetic Changes: Alterations in gene expression patterns can lead to a more drug-tolerant state.
Q3: How can I confirm that this compound is inhibiting the PI3K/AKT/mTOR pathway in my cells?
A3: The most direct way to confirm target engagement is by Western blotting. You should observe a dose-dependent decrease in the phosphorylation of key downstream targets of the pathway, such as:
-
p-AKT (Ser473 and/or Thr308): A direct substrate of PI3K activity.
-
p-S6 Ribosomal Protein (Ser235/236): A downstream effector of mTORC1.
-
p-4E-BP1 (Thr37/46): Another key mTORC1 substrate.
A significant reduction in the phosphorylation of these proteins after this compound treatment indicates successful pathway inhibition.
Q4: What are some best practices for designing experiments with this compound?
A4: To ensure reproducibility and minimize variability:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[9]
-
Low Passage Number: Use cells with a low passage number to avoid genetic drift and altered phenotypes that can occur with extensive culturing.[10]
-
Consistent Culture Conditions: Maintain consistent cell culture conditions, including media, supplements, and incubator settings (CO2, humidity, temperature).
-
Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and seeded at an optimal density to avoid issues related to overconfluence or insufficient cell numbers.[10]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and positive/negative control cell lines if available.
Data Presentation
Summarizing your experimental data in a clear and structured format is crucial for interpretation and comparison. Below are example tables for presenting cell viability data and Western blot quantification.
Table 1: this compound IC50 Values Across a Panel of Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Luminal A | E545K (mutant) | Wild-Type | 50 |
| T-47D | Luminal A | H1047R (mutant) | Wild-Type | 75 |
| BT-474 | Luminal B | K111N (mutant) | Wild-Type | 120 |
| SK-BR-3 | HER2+ | Wild-Type | Wild-Type | 850 |
| MDA-MB-231 | Triple-Negative | Wild-Type | Wild-Type | >10,000 |
| MDA-MB-468 | Triple-Negative | Wild-Type | Null | 250 |
Table 2: Quantification of Pathway Inhibition by this compound (100 nM) at 24 hours
| Cell Line | p-AKT (Ser473) (% of Vehicle) | p-S6 (Ser235/236) (% of Vehicle) |
| MCF-7 | 15% | 10% |
| SK-BR-3 | 45% | 30% |
| MDA-MB-231 | 90% | 85% |
Visualizations
Diagrams can help clarify complex biological pathways and experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for characterizing cell line response to this compound treatment.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Symptoms: Large standard deviations between replicates; inconsistent dose-response curves.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[10]
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[10]
-
Edge Effect: Evaporation is higher in the outer wells of a microplate. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[10]
-
Compound Precipitation: Visually inspect the this compound dilutions under a microscope to ensure the compound is fully dissolved. If precipitation is observed, consider using a different solvent or preparing fresh dilutions.
-
Issue 2: My "sensitive" cell line is showing resistance to this compound.
-
Symptoms: The IC50 value is significantly higher than previously observed or published data.
-
Possible Causes & Solutions:
-
Cell Line Misidentification/Drift: Authenticate the cell line's identity via STR profiling. Use a fresh, low-passage vial of cells from a reputable cell bank.
-
Compound Degradation: this compound may be sensitive to light or temperature. Store aliquots protected from light at the recommended temperature. Prepare fresh dilutions for each experiment.
-
Mycoplasma Contamination: Mycoplasma can alter cell metabolism and drug response. Test for mycoplasma contamination regularly using a PCR-based kit.[10][11]
-
Acquired Resistance: If the cell line has been cultured for an extended period, it may have developed resistance. Revert to an earlier passage stock.
-
Issue 3: I don't see a decrease in p-AKT or p-S6 after this compound treatment.
-
Symptoms: Western blot analysis shows no change in the phosphorylation of downstream effectors, even at high concentrations of this compound.
-
Possible Causes & Solutions:
-
Incorrect Treatment Time: The inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point to observe maximal inhibition.
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Issues: The primary antibodies for the phosphorylated proteins may not be working correctly. Include a positive control lysate (e.g., from a cell line with known high pathway activation) to validate the antibody's performance.
-
Rapid Pathway Reactivation: The pathway may be rapidly reactivated through feedback loops.[3] Analyze earlier time points to capture the initial inhibitory effect.
-
Caption: A logical workflow for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (using ATP-based luminescence)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound using an ATP-based assay like CellTiter-Glo®.[12]
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., with trypan blue).
-
Dilute the cell suspension to the desired seeding density (optimized for each cell line, typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate.[12]
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the ATP-based luminescent reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the normalized viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[13][14]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 4 hours).
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation and Gel Electrophoresis:
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.[13]
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[13][15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-Actin) diluted in blocking buffer overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using image analysis software and normalize phosphoprotein levels to their respective total protein levels.
-
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA expression of genes potentially involved in resistance, such as RTKs.[16][17][18]
-
RNA Extraction:
-
Treat cells in 6-well plates with this compound or vehicle as required.
-
Lyse the cells directly in the plate and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[16]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or ACTB), and a SYBR Green master mix.[19]
-
Run the reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.[20]
-
Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the gene of interest to the housekeeping gene.
-
Compare the normalized expression in this compound-treated samples to the vehicle-treated control.
-
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 7. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 19. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing P-gp Inhibition with CJZ3
Welcome to the technical support center for researchers utilizing CJZ3 as a P-glycoprotein (P-gp) inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions for maximal P-gp inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of P-gp inhibition by this compound?
A1: this compound, a lomerizine derivative, inhibits P-gp function by interacting with the ATPase activity of the transporter.[1] This interaction can be complex, involving both stimulation of basal P-gp ATPase activity and competitive or non-competitive inhibition of substrate-stimulated ATPase activity, depending on the substrate. The inhibitory effect of this compound on P-gp function has been demonstrated to be reversible.[2]
Q2: How long should I incubate my cells with this compound for maximal P-gp inhibition?
A2: The optimal incubation time for maximal P-gp inhibition by this compound is concentration- and cell-type dependent. One study demonstrated that this compound caused a time-dependent accumulation of the P-gp substrate Rhodamine 123 in rat brain microvessel endothelial cells (RBMECs).[2] Notably, the inhibitory effect of this compound at a concentration of 2.5 µmol/L persisted for up to 120 minutes after the compound was removed from the medium.[2] For some P-gp inhibitors, longer preincubation times have been shown to improve their efficacy in certain assays, such as the Calcein AM accumulation assay.[3] Therefore, it is recommended to perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time for your specific cell system and this compound concentration.
Q3: What are the recommended positive controls for a P-gp inhibition assay?
A3: Verapamil is a well-characterized first-generation P-gp inhibitor and is commonly used as a positive control.[4] Other established P-gp inhibitors that can be used as positive controls include Cyclosporin A and its analogue PSC833.[5]
Q4: Can this compound's effectiveness be influenced by the P-gp substrate used in the assay?
A4: Yes, the interaction of this compound with P-gp can be influenced by the specific substrate being transported. Kinetic analysis has shown that this compound can exhibit non-competitive inhibition of verapamil-stimulated P-gp ATPase activity, while competitively inhibiting CJX2-stimulated ATPase activity. This suggests that the binding and inhibitory mechanism of this compound can vary depending on the co-administered P-gp substrate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in P-gp inhibition results between experiments. | Inconsistent incubation times. | Precisely control the incubation time with this compound across all experiments. A time-course study is recommended to identify the optimal and most stable inhibition window. |
| Cell confluence and passage number affecting P-gp expression. | Ensure consistent cell seeding density and use cells within a defined low passage number range for all experiments. | |
| Instability of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the duration of the experiment. | |
| No significant P-gp inhibition observed with this compound. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the IC50 of this compound in your cell system. Concentrations ranging from 0.1 µM to 50 µM have been used in previous studies. |
| Insufficient incubation time. | Increase the incubation time with this compound. As mentioned, the effect is time-dependent.[2] Consider pre-incubation times of up to 2 hours. | |
| Low P-gp expression in the cell line used. | Verify the P-gp expression level in your cell line using Western blot or qPCR. Consider using a cell line known to overexpress P-gp, such as MDCKII-MDR1 or K562/DOX cells.[6] | |
| Observed cytotoxicity with this compound treatment. | This compound concentration is too high. | Determine the cytotoxicity of this compound on your cells using an MTT or similar viability assay. Use concentrations below the cytotoxic threshold for P-gp inhibition studies. |
| Extended incubation time leading to cell stress. | Optimize the incubation time to the shortest duration that provides maximal P-gp inhibition to minimize off-target effects and cytotoxicity. |
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound's interaction with P-gp ATPase activity.
| Parameter | Value | Condition | Reference |
| Km (for basal P-gp ATPase activity stimulation) | 6.8 ± 1.5 µM | Basal P-gp ATPase activity in K562/DOX cell membranes. | [1] |
| Ki (for Verapamil-stimulated P-gp ATPase activity) | 0.42 ± 0.06 µM | Non-competitive inhibition. | |
| Ki (for CJX2-stimulated P-gp ATPase activity) | 0.76 ± 0.21 µM | Competitive inhibition. |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol is designed to assess the inhibitory effect of this compound on P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.
Materials:
-
P-gp expressing cells (e.g., RBMECs, MDCKII-MDR1)
-
This compound
-
Rhodamine 123
-
Verapamil (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Seeding: Seed P-gp expressing cells in a 24-well plate and culture until they reach approximately 90% confluency.
-
Pre-incubation with Inhibitor:
-
Wash the cells twice with warm PBS.
-
Add fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or Verapamil (e.g., 50 µM) to the respective wells.
-
Incubate for the desired time (e.g., 30, 60, 90, 120 minutes) at 37°C in a CO2 incubator.
-
-
Rhodamine 123 Loading:
-
To each well, add Rhodamine 123 to a final concentration of 5 µM.
-
Incubate for 60 minutes at 37°C.
-
-
Efflux Period:
-
Remove the medium containing Rhodamine 123 and the inhibitor.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
-
Cell Lysis and Fluorescence Measurement:
-
Add cell lysis buffer to each well and incubate for 10 minutes on ice.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Measure the fluorescence of the supernatant using a fluorometer with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration of each sample.
-
Calculate the percentage of P-gp inhibition relative to the untreated control.
-
Protocol 2: P-gp ATPase Activity Assay
This protocol measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp-rich membrane vesicles (e.g., from K562/DOX cells)
-
This compound
-
Verapamil (P-gp substrate/stimulator)
-
ATP
-
ATPase assay buffer (containing EGTA, ouabain, and sodium azide to inhibit other ATPases)
-
Malachite green reagent for phosphate detection
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add P-gp membrane vesicles to the ATPase assay buffer.
-
Add various concentrations of this compound.
-
To measure the effect on substrate-stimulated ATPase activity, add a fixed concentration of a P-gp substrate like Verapamil.
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding an equal volume of malachite green reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
-
Measure Absorbance:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released (nmol/mg protein/min).
-
Determine the effect of this compound on basal and substrate-stimulated P-gp ATPase activity.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified P-gp efflux mechanism and this compound inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein expression on normal and abnormally expanded natural killer cells and inhibition of P-glycoprotein function by cyclosporin A and its analogue, PSC833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
Validation & Comparative
Validating the P-gp inhibitory activity of CJZ3 in different cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory activity of the novel compound CJZ3 against the well-established inhibitor, verapamil. This guide synthesizes available experimental data to facilitate an informed evaluation of this compound's potential in overcoming multidrug resistance.
Comparative Analysis of P-gp Inhibitory Activity
Direct comparative studies evaluating the P-gp inhibitory activity of this compound against other inhibitors across multiple cell lines are not yet available in the public domain. However, existing research on this compound provides valuable insights into its potential as a P-gp inhibitor. This section presents the available data for this compound alongside data for the well-characterized P-gp inhibitor, verapamil, to offer a preliminary comparative perspective.
It is crucial to note that the data presented below for this compound and verapamil were not obtained from a head-to-head comparative study. Therefore, this comparison is indirect and should be interpreted with caution.
| Compound | Cell Line | Assay Method | Key Findings | IC50 Value | Reference |
| This compound | Rat Brain Microvessel Endothelial Cells (RBMEC) | Rhodamine 123 Accumulation | Potentiated rhodamine 123 accumulation in a concentration-dependent manner. The effect was time-dependent and reversible. | Not Reported | [1] |
| Verapamil | Caco-2 | Fexofenadine Transport Inhibition | Inhibited the P-gp mediated transport of fexofenadine. | 6.5 µM | [2] |
| Verapamil | MCF7R (P-gp overexpressing) | Rhodamine 123 Accumulation | Increased cellular accumulation of rhodamine 123 in a concentration-dependent manner. | Not explicitly stated in the abstract, but determined from concentration-response curves. | [3][4] |
Experimental Methodologies
The following is a detailed protocol for a common in vitro assay used to determine the P-gp inhibitory activity of a test compound, based on the rhodamine 123 accumulation assay.
Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-expressing cells. An increase in intracellular fluorescence indicates inhibition of P-gp.
Materials:
-
P-gp-expressing cells (e.g., Caco-2, K562/ADR, or other suitable cell lines)
-
Parental non-P-gp-expressing cells (for comparison)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Rhodamine 123
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp-expressing and parental cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare a series of dilutions of the test compound and the positive control in the cell culture medium.
-
Pre-incubation: Remove the culture medium from the wells and wash the cells with warm PBS. Add the different concentrations of the test compound or positive control to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well at a final concentration of 5 µM. Incubate for 60-90 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Add fresh, pre-warmed medium or PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells). The P-gp inhibitory activity is calculated as the percentage increase in rhodamine 123 accumulation in the presence of the inhibitor compared to the control (cells treated with rhodamine 123 alone). The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Rhodamine 123 accumulation assay.
Caption: Mechanism of P-gp inhibition leading to drug accumulation.
References
- 1. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fexofenadine transport in Caco-2 cells: inhibition with verapamil and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of CJZ3's Mechanism of Action: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of CJZ3, a promising P-glycoprotein (P-gp) modulator, and outlines the critical steps for the cross-validation of its activity using genetic models. While in vitro data for this compound is available, this guide also incorporates data from other P-gp inhibitors to illustrate the gold standard for in vivo validation.
Unraveling the In Vitro Mechanism of Action of this compound
This compound, a derivative of lomerizine, has been identified as a potent modulator of P-glycoprotein (P-gp), a key protein responsible for multidrug resistance (MDR) in cancer cells.[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.
This compound has been shown to inhibit the function of P-gp, leading to the reversal of P-gp-mediated MDR.[1] Its mechanism of action is centered on its interaction with the ATPase activity of P-gp.[2] Studies have demonstrated that this compound increases the basal ATPase activity of P-gp. Furthermore, kinetic analyses have revealed that this compound acts as a non-competitive inhibitor of verapamil-stimulated P-gp ATPase activity and a competitive inhibitor of CJX2-stimulated P-gp ATPase activity.[2] This modulation of ATPase activity is crucial for its ability to restore the intracellular concentration of anticancer drugs.
The Imperative of Genetic Models for Cross-Validation
While in vitro assays provide valuable insights into a compound's mechanism, cross-validation using genetic models is essential to confirm that the observed effects are specifically due to the intended target. The use of P-glycoprotein knockout (MDR1-/-) animal models is a powerful tool to unequivocally demonstrate that a compound's activity is dependent on the presence of P-gp.[3][4][5][6]
In such models, if a P-gp inhibitor enhances the efficacy of a co-administered chemotherapeutic agent in wild-type animals but has no such effect in P-gp knockout animals, it provides strong evidence that the inhibitor's action is mediated through P-gp. To date, specific studies validating the mechanism of this compound in P-gp knockout models have not been published. However, the conceptual framework for such validation is well-established through research on other P-gp inhibitors.
Comparative Performance of P-glycoprotein Inhibitors
The development of P-gp inhibitors has progressed through several generations, each with improved potency and specificity. A comparative overview of this compound and other representative P-gp inhibitors is presented below.
| Compound | Generation | Mechanism of Action | Potency (IC50/EC50) | In Vivo Validation in Genetic Models |
| Verapamil | First | Competitive inhibitor of P-gp substrate binding; also affects ATPase activity.[7][8] | Micromolar range[7] | Yes, demonstrates increased drug accumulation and efficacy in wild-type vs. knockout mice.[5] |
| Cyclosporin A | First | Non-competitive inhibitor; interacts with P-gp ATPase activity.[4] | Micromolar range | Yes, used to demonstrate P-gp's role in drug bioavailability and blood-brain barrier penetration.[4] |
| Elacridar (GF120918) | Third | Potent and specific non-competitive inhibitor of P-gp ATPase activity.[9][10] | Nanomolar range[9] | Yes, extensively used to create "chemical knockout" models and validate P-gp function in vivo.[10] |
| Tariquidar (XR9576) | Third | Potent and specific non-competitive inhibitor of P-gp.[9][11] | Nanomolar range[11] | Yes, shown to increase the efficacy of chemotherapeutics in wild-type but not P-gp knockout models.[11] |
| This compound | Lomerizine Derivative | Modulator of P-gp ATPase activity.[2] | Half-maximal activity concentration (Km) of 6.8 ± 1.5 µM for increasing basal P-gp ATPase activity.[2] | Not yet reported. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments used to characterize P-gp inhibitors.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. The principle lies in the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human MDR1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution
-
Test compound (this compound) and control inhibitors (e.g., Verapamil)
-
Phosphate detection reagent (e.g., based on malachite green)
-
Sodium orthovanadate (Na3VO4) as a specific P-gp ATPase inhibitor
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add the test compound or control to the wells. Include a control with Na3VO4 to determine the P-gp specific ATPase activity.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of released inorganic phosphate by adding the detection reagent and measuring the absorbance at the appropriate wavelength.
-
Calculate the vanadate-sensitive ATPase activity to determine the effect of the test compound.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., K562/DOX) and parental sensitive cells (e.g., K562)
-
Rhodamine 123
-
Test compound (this compound) and control inhibitors (e.g., Verapamil)
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere (if applicable).
-
Pre-incubate the cells with the test compound or control inhibitor at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
Add rhodamine 123 to the wells and incubate for a further period (e.g., 60 minutes) to allow for substrate accumulation.
-
Wash the cells with cold PBS to remove extracellular rhodamine 123.
-
Add fresh medium (with or without the test compound) and incubate for a defined efflux period (e.g., 60 minutes).
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Visualizing the Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the P-gp mediated multidrug resistance pathway and a proposed experimental workflow for the genetic validation of a P-gp inhibitor.
References
- 1. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound, a lomerizine derivative, with ATPase activity of human P-glycoprotein in doxorubicin-resistant human myelogenous leukemia (K562/DOX) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. scielo.br [scielo.br]
- 5. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system: evaluation using the MDR1A/1B knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDR1 in immunity: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 10. Development of a P-glycoprotein knockout model in rodents to define species differences in its functional effect at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to P-glycoprotein Modulation: CJZ3 versus Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P-glycoprotein (P-gp) modulatory performance of CJZ3, a lomerizine derivative, and verapamil, a well-established first-generation P-gp inhibitor. The objective of this document is to present a side-by-side analysis of their efficacy, supported by available experimental data, to aid researchers in the selection of appropriate tools for their studies.
Executive Summary
P-glycoprotein is a critical ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Both this compound and verapamil have been identified as modulators of P-gp, yet they exhibit distinct characteristics in their interaction with this transporter.
Available data suggests that This compound may possess a higher affinity and a more potent stimulatory effect on the basal ATPase activity of P-gp compared to verapamil . While verapamil is a well-characterized inhibitor of P-gp's transport function, this compound's primary characterization has been through its interaction with the ATPase activity of P-gp. This guide will delve into the quantitative data available for both compounds, detail the experimental methodologies used to assess their function, and visualize their mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the key quantitative metrics for this compound and verapamil in modulating P-gp activity. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from separate studies, and therefore, direct comparison of absolute values should be approached with caution.
| Compound | Assay Type | Cell Line/System | Metric | Value | Reference |
| This compound | P-gp ATPase Activity | K562/DOX cell membranes | Km (half-maximal activity concentration for stimulation of basal ATPase activity) | 6.8 ± 1.5 µM | |
| Verapamil | Rhodamine 123 Accumulation | P-gp-overexpressing MCF7R cells | IC50 (half-maximal inhibitory concentration) | 4.1 ± 0.7 µM |
Note: The Km value for this compound reflects its potency in stimulating the ATPase activity of P-gp, a key step in the transport cycle. A lower Km value suggests a higher affinity for the enzyme. The IC50 value for verapamil reflects its ability to inhibit the efflux of a P-gp substrate from cells. While these metrics are not directly comparable, the study on this compound's ATPase activity suggests it may have a more potent effect than verapamil in its interaction with P-gp.
Mechanism of Action
Both this compound and verapamil modulate P-gp function, but their mechanisms and binding sites appear to differ.
This compound is described as a reversible inhibitor of P-gp function. Kinetic analysis of its effect on P-gp ATPase activity indicates that this compound and verapamil can bind to P-gp at separate sites. This suggests a non-competitive or allosteric interaction with respect to verapamil.
Verapamil is a first-generation P-gp inhibitor and is also a substrate for the transporter. It is believed to competitively inhibit the transport of other P-gp substrates by binding to the drug-binding pocket of the transporter. Some studies have also suggested that verapamil can decrease the expression of P-gp in multidrug-resistant cell lines over time.
Signaling and Interaction Pathways
The following diagram illustrates the proposed interaction of this compound and verapamil with the P-gp transporter, highlighting their distinct binding characteristics.
Caption: Interaction of this compound and Verapamil with P-gp.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. An increase in ATP hydrolysis compared to the basal rate indicates that the compound is a P-gp substrate or modulator that stimulates its activity.
Experimental Workflow:
Caption: Workflow for the P-gp ATPase activity assay.
Methodology:
-
Preparation of P-gp Membranes: Membranes from cells overexpressing P-gp (e.g., K562/DOX) are isolated by differential centrifugation.
-
Assay Reaction: The membranes are incubated at 37°C in an assay buffer containing ATP and varying concentrations of the test compound (this compound or verapamil).
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine the half-maximal activity concentration (Km) for stimulators or the half-maximal inhibitory concentration (IC50) for inhibitors of stimulated activity.
Rhodamine 123 Accumulation Assay
This cell-based assay is a common method to assess the inhibitory potential of a compound on P-gp's transport function. Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp overexpressing cells, its intracellular accumulation is low due to active efflux. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.
Experimental Workflow:
Caption: Workflow for the Rhodamine 123 accumulation assay.
Methodology:
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7R) and their parental non-overexpressing counterparts are cultured to confluence in appropriate multi-well plates.
-
Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (this compound or verapamil) before the addition of the fluorescent P-gp substrate, Rhodamine 123.
-
Staining: Rhodamine 123 is added, and the cells are incubated for a defined period (e.g., 60-90 minutes) at 37°C.
-
Fluorescence Measurement: After incubation, the cells are washed with cold buffer to stop the efflux and remove extracellular dye. The intracellular fluorescence is then measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp-mediated efflux.
Conclusion
Both this compound and verapamil are valuable tools for studying P-gp modulation. Verapamil is a well-documented, first-generation competitive inhibitor, making it a useful positive control in many P-gp inhibition assays. This compound, a derivative of lomerizine, appears to be a potent modulator of P-gp's ATPase activity and may interact with the transporter at a site distinct from verapamil. This suggests that this compound could be a useful probe for studying the allosteric regulation of P-gp.
The choice between this compound and verapamil will depend on the specific research question. For studies focused on competitive inhibition of P-gp-mediated drug transport, verapamil is a well-characterized option. For investigations into the mechanistic aspects of P-gp ATPase activity and allosteric modulation, this compound presents an interesting alternative. Further direct comparative studies are warranted to fully elucidate the relative potencies and mechanisms of these two P-gp modulators.
Assessing the specificity of CJZ3 for P-glycoprotein over other ABC transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJZ3, a derivative of lomerizine, has been identified as a potent, reversible inhibitor of P-glycoprotein (P-gp, ABCB1), a primary member of the ATP-binding cassette (ABC) transporter family responsible for multidrug resistance (MDR) in cancer and for limiting drug penetration across the blood-brain barrier.[1][2] Its ability to modulate P-gp function has been demonstrated through increased intracellular accumulation of P-gp substrates such as rhodamine 123.[1] Furthermore, studies on the ATPase activity of P-gp have suggested that this compound may interact with the transporter with a higher affinity than the classic P-gp inhibitor, verapamil.[3]
However, a critical aspect for the clinical translation of any P-gp inhibitor is its specificity. Co-expression of other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2), in cancerous tissues and physiological barriers is common.[4][5] Inhibition of these transporters can lead to unintended drug-drug interactions and toxicity. To date, publicly available experimental data directly comparing the inhibitory activity of this compound on P-gp versus other key ABC transporters like MRP1 and BCRP is limited.
This guide provides an overview of the established experimental protocols to assess the specificity of a compound like this compound. While specific comparative data for this compound is not currently available, the methodologies described herein represent the standard for characterizing the selectivity profile of any potential ABC transporter inhibitor.
Quantitative Data on this compound and P-glycoprotein
Currently, detailed quantitative data comparing the IC50 values of this compound across P-gp, MRP1, and BCRP is not available in the reviewed literature. The primary reported quantitative measure for this compound's interaction with P-gp is its effect on the transporter's ATPase activity.
| Compound | Transporter | Assay Type | Parameter | Value | Cell Line |
| This compound | Human P-gp | ATPase Activity | Km (half-maximal activity concentration) | 6.8 ± 1.5 µM | Doxorubicin-resistant human myelogenous leukemia (K562/DOX) cells |
Table 1: Known quantitative data for the interaction of this compound with P-glycoprotein.[3]
Experimental Protocols for Assessing Specificity
To determine the specificity of this compound for P-gp over other ABC transporters, a series of in vitro assays using cell lines overexpressing a single transporter of interest are required.
Cellular Accumulation Assays
This is the most common method to determine the inhibitory potency of a compound. It measures the ability of the test compound to block the efflux of a known fluorescent substrate from cells overexpressing a specific ABC transporter.
a. P-glycoprotein (P-gp/ABCB1) Inhibition Assay:
-
Cell Line: MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) or other P-gp overexpressing cell lines like KB-C2.
-
Substrate: Rhodamine 123 or Calcein-AM.[1]
-
Protocol:
-
Seed the P-gp overexpressing cells in a 96-well plate and culture to form a confluent monolayer.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., verapamil) for 30-60 minutes.
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the wells and incubate for a further 60-90 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the concentration of this compound that produces 50% of the maximal inhibition of substrate efflux (IC50).
-
b. MRP1 (ABCC1) Inhibition Assay:
-
Cell Line: H69AR (human small cell lung cancer) or other MRP1-overexpressing cell lines.
-
Substrate: Calcein-AM.[5]
-
Protocol: The protocol is similar to the P-gp inhibition assay, but using an MRP1-overexpressing cell line and a known MRP1 inhibitor (e.g., MK-571) as a positive control.
c. BCRP (ABCG2) Inhibition Assay:
-
Cell Line: MDCKII-BCRP or other BCRP-overexpressing cell lines.
-
Substrate: Pheophorbide A or Hoechst 33342.[5]
-
Protocol: The protocol is analogous to the P-gp assay, utilizing a BCRP-overexpressing cell line and a specific BCRP inhibitor (e.g., Ko143) as a reference compound.
ATPase Activity Assays
ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. Inhibitors can modulate this ATPase activity.
-
System: Membrane vesicles from cells overexpressing P-gp, MRP1, or BCRP.
-
Protocol:
-
Incubate the membrane vesicles with varying concentrations of this compound in the presence of ATP.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay (e.g., vanadate-based method).
-
Determine the concentration of this compound that causes 50% inhibition or stimulation of the basal or substrate-stimulated ATPase activity.
-
Visualizations
Experimental Workflow for Specificity Assessment
A typical experimental workflow for assessing the specificity of an ABC transporter inhibitor.
P-glycoprotein Efflux Signaling Pathway
Simplified diagram of P-glycoprotein mediated drug efflux and its inhibition by this compound.
Conclusion
While this compound is a promising P-gp inhibitor, a comprehensive assessment of its specificity is crucial for its further development. The experimental protocols outlined in this guide provide a standard framework for researchers to determine the selectivity profile of this compound against other clinically relevant ABC transporters like MRP1 and BCRP. The generation of such comparative data will be essential to fully understand the therapeutic potential and possible liabilities of this compound.
References
- 1. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P-glycoprotein Modulator Side Effects: A Focus on CJZ3 and Existing Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and safer therapeutic agents, the modulation of P-glycoprotein (P-gp) continues to be a focal point for overcoming multidrug resistance in cancer and enhancing drug delivery to target tissues. This guide presents a comparative study of the side effects associated with a novel P-gp modulator, CJZ3, and other well-documented P-gp modulators from first, second, and third generations. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies to inform future research and development in this critical area.
P-glycoprotein, an ATP-dependent efflux pump, plays a significant role in limiting the intracellular concentration of a wide array of drugs. While its inhibition can improve therapeutic efficacy, it also presents a significant challenge due to a range of side effects.[1][2] Early generation P-gp inhibitors, such as verapamil and cyclosporine A, were often limited by their lack of specificity and associated toxicities.[1][2] Subsequent generations, including dexverapamil, valspodar, tariquidar, and elacridar, were developed with improved potency and selectivity, yet side effects remain a critical consideration in their clinical application.[1][2]
This comparative analysis aims to contextualize the side effect profile of the hypothetical P-gp modulator, this compound, against these established agents, providing a framework for its potential clinical utility.
Comparative Side Effect Profile of P-gp Modulators
The following table summarizes the known and hypothetical side effects of this compound in comparison to other P-gp modulators. The data for established agents are collated from various preclinical and clinical studies, while the data for this compound is based on hypothetical preclinical assessments.
| P-gp Modulator | Generation | Common Side Effects | Dose-Limiting Toxicities |
| This compound (Hypothetical) | Fourth | Mild to moderate nausea, transient headache | At high doses (>200mg/kg), reversible neurotoxicity (ataxia) |
| Verapamil | First | Hypotension, bradycardia, constipation[2] | Cardiotoxicity[2] |
| Cyclosporine A | First | Nephrotoxicity, hypertension, neurotoxicity[2] | Immunosuppression |
| Dexverapamil | Second | Mild cardiac-related side effects[2] | Less cardiotoxicity than verapamil[2] |
| Tariquidar | Third | Generally well-tolerated, minimal side effects in healthy individuals[2] | Not established in early trials[2] |
| Zosuquidar | Third | Cerebellar dysfunction, hallucinations, palinopsia[2] | Neurotoxicity[2] |
| Elacridar | Third | Potent P-gp inhibition with a need for careful dose management[2] | Potential for significant drug-drug interactions[3] |
Experimental Protocols for Side Effect Assessment
To ensure a thorough and standardized evaluation of P-gp modulator side effects, a combination of in vitro and in vivo experimental models is essential.[4][5][6]
In Vitro Cytotoxicity Assay
-
Objective: To determine the direct cytotoxic effect of P-gp modulators on various cell lines.
-
Methodology:
-
Cell Culture: Human cell lines, such as the Caco-2 (intestinal epithelial), HepG2 (liver), and hCMEC/D3 (brain endothelial) cells, are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the P-gp modulator (e.g., this compound, verapamil) for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the percentage of viable cells is calculated relative to untreated controls.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined to quantify the cytotoxicity of the compound.
-
In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of a P-gp modulator that can be administered to an animal model without causing unacceptable toxicity.
-
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are used.
-
Dose Administration: The P-gp modulator is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating doses.
-
Observation: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior for a period of 14 days.
-
Pathological Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. A complete necropsy and histopathological examination of major organs are performed.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.
-
Neurological Side Effect Assessment
-
Objective: To evaluate the potential for P-gp modulators to induce neurotoxicity.
-
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. The total distance traveled and time spent in the center of the arena are measured.
-
-
Compound Administration: The P-gp modulator is administered, and behavioral tests are conducted at various time points post-administration.
-
Data Analysis: The performance of the treated group is compared to that of a vehicle-treated control group.
-
Visualizing P-gp Modulation and Potential for Drug-Drug Interactions
The following diagrams illustrate key concepts related to P-gp modulation and the experimental workflow for assessing side effects.
Conclusion
The development of novel P-gp modulators like this compound holds immense promise for advancing pharmacotherapy. However, a meticulous evaluation of their side effect profiles is paramount to ensure patient safety and clinical success. The comparative data and standardized experimental protocols presented in this guide offer a robust framework for the preclinical and clinical assessment of new P-gp modulators. By understanding the potential toxicities and drug-drug interactions, researchers can better design safer and more effective therapeutic strategies that harness the full potential of P-gp modulation.
References
- 1. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP | Semantic Scholar [semanticscholar.org]
- 6. Cross-validation of in vitro and in vivo assay systems for assessing P-gp interactions at the BBB - Science Letter - Solvo Biotechnology [solvobiotech.com]
Validating the Therapeutic Potential of CJZ3 in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of CJZ3, a lomerizine derivative, in preclinical cancer models. Due to the limited availability of direct anti-cancer efficacy data for this compound, this guide also incorporates data from its parent compound, lomerizine, to provide a broader context for its potential therapeutic applications. This compound has been primarily investigated as a P-glycoprotein (P-gp) inhibitor, a key mechanism in overcoming multidrug resistance (MDR) in cancer.
Executive Summary
This compound, a derivative of the calcium channel blocker lomerizine, demonstrates significant potential as a modulator of P-glycoprotein (P-gp), a transporter protein centrally involved in multidrug resistance in cancer cells. Preclinical data indicates that this compound effectively inhibits P-gp function, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells. While direct anti-tumor efficacy studies on this compound are limited, research on its parent compound, lomerizine, reveals anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancers, including colorectal cancer and glioblastoma. These effects are mediated through the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and STAT3. This guide presents the available data for this compound and lomerizine, offering a comparative perspective on their potential as anti-cancer agents.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a P-glycoprotein Inhibitor
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | K562/DOX (Doxorubicin-Resistant Human Myelogenous Leukemia) | P-gp ATPase Activity Assay | Half-maximal activity concentration (Km) | 6.8 ± 1.5 µM | [1] |
| This compound | Rat Brain Microvessel Endothelial Cells (RBMEC) | Rhodamine 123 Accumulation Assay | Increased intracellular Rh123 | Concentration-dependent | [2] |
| This compound | Rat Brain Microvessel Endothelial Cells (RBMEC) | Rhodamine 123 Efflux Assay | Decreased efflux of Rh123 | Significant | [2] |
| Verapamil | K562/DOX | P-gp ATPase Activity Assay | Comparison | This compound exhibits a more potent effect | [1] |
Table 2: Preclinical Anti-Cancer Efficacy of Lomerizine (Parent Compound of this compound)
| Compound | Cancer Type | Model | Key Findings | Signaling Pathway | Citation |
| Lomerizine 2HCl | Colorectal Cancer | In vitro (CRC cell lines), In vivo | Inhibits cell growth, migration, and invasion; induces protective autophagy. Synergistic effect with 5-FU. | PI3K/Akt/mTOR | [3] |
| Lomerizine | Glioblastoma | In vitro (GBM cell lines), In vivo (mouse brain tumor model) | Inhibited proliferation, migration, and invasion; induced apoptosis; suppressed tumor growth and prolonged survival. | STAT3 | [4][5] |
| Lomerizine & M6 (metabolite) | Glioblastoma (including temozolomide-resistant cells) | In vitro (U251, T98G, GB-1 cell lines) | Inhibited proliferation with greater potency than temozolomide. | - | [6][7] |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
Objective: To determine the effect of this compound on the ATPase activity of P-gp.
Methodology:
-
Membrane Preparation: Isolate plasma membranes from P-gp overexpressing cells (e.g., K562/DOX) using mechanical homogenization and differential centrifugation.
-
ATPase Assay: Incubate the prepared membranes with varying concentrations of this compound in an assay buffer containing ATP.
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the half-maximal activity concentration (Km) by plotting the rate of ATP hydrolysis against the concentration of this compound.[1]
Rhodamine 123 Accumulation and Efflux Assay
Objective: To assess the ability of this compound to inhibit P-gp-mediated drug efflux.
Methodology:
-
Cell Culture: Culture cells expressing P-gp (e.g., RBMEC) to confluence.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of varying concentrations of this compound.
-
Accumulation Measurement: After incubation, wash the cells and measure the intracellular fluorescence of rhodamine 123 using a fluorescence spectrophotometer or flow cytometer.
-
Efflux Measurement: For the efflux assay, after loading with rhodamine 123, incubate the cells in a fresh, substrate-free medium with or without this compound.
-
Data Analysis: Measure the decrease in intracellular fluorescence over time to determine the rate of efflux.[2]
Cell Proliferation Assay (for Lomerizine)
Objective: To evaluate the effect of lomerizine on cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., colorectal or glioblastoma cell lines) in 96-well plates.
-
Treatment: Treat the cells with various concentrations of lomerizine for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Mandatory Visualization
References
- 1. Interaction of this compound, a lomerizine derivative, with ATPase activity of human P-glycoprotein in doxorubicin-resistant human myelogenous leukemia (K562/DOX) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lomerizine 2HCl inhibits cell proliferation and induces protective autophagy in colorectal cancer via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTH-65. IDENTIFICATION OF LOMERIZINE AS A POTENTIAL ANTI-GLIOBLASTOMA DRUG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STEM-17. IDENTIFICATION OF LOMERIZINE, A PROPHYLACTIC DRUG FOR MIGRAINES, AS A POTENTIAL ANTI-GLIOBLASTOMA DRUG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Lomerizine and Its Metabolite on Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CJZ3 with Third-Generation P-gp Inhibitors
In the landscape of multidrug resistance (MDR) research, the development of potent and specific P-glycoprotein (P-gp) inhibitors is paramount. This guide provides a comparative analysis of CJZ3, a reversible P-gp inhibitor, against prominent third-generation P-gp inhibitors: Tariquidar, Elacridar, and Zosuquidar. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Overview of P-gp Inhibitors
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a broad-spectrum efflux pump, contributing significantly to MDR in cancer by actively transporting a wide array of chemotherapeutic agents out of cells. The development of P-gp inhibitors aims to counteract this mechanism and restore the efficacy of anticancer drugs.
This compound is a derivative of lomerizine and has been identified as a reversible inhibitor of P-gp.[1] Its mechanism involves modulating P-gp function, leading to the accumulation of P-gp substrates within cells.[2]
Third-generation P-gp inhibitors , including Tariquidar, Elacridar, and Zosuquidar, were developed to offer higher potency, specificity, and lower toxicity compared to their predecessors. These compounds have been extensively studied for their ability to reverse MDR in various cancer models.
Quantitative Comparison of Inhibitor Potency
This compound Performance Data
| Parameter | Value | Cell Line | Experimental Context |
| ATPase Activity Stimulation (Km) | 6.8 µM | K562/DOX | Half-maximal concentration for stimulation of basal P-gp ATPase activity. |
Note: A lower Km value indicates a higher affinity for stimulating ATPase activity.
Third-Generation P-gp Inhibitor Performance Data
| Inhibitor | Parameter | Value | Cell Line(s) | Experimental Context |
| Tariquidar | Kd | 5.1 nM | CHrB30 | Dissociation constant, indicating high binding affinity to P-gp.[3] |
| IC50 | 43 nM | - | Inhibition of vanadate-sensitive P-gp ATPase activity.[3] | |
| Elacridar | IC50 | ~193 nM | MDCKII | Inhibition of P-gp transporter activity.[4] |
| IC50 | 0.16 µM | - | Inhibition of [3H]azidopine labeling of P-gp.[5] | |
| Zosuquidar | Ki | 59 nM / 60 nM | Cell-free assay | Inhibition constant for P-gp.[6][7] |
| IC50 | 10-30 nM | - | Inhibition of basal ATP hydrolysis.[8] |
Reversal of Multidrug Resistance
A critical measure of a P-gp inhibitor's efficacy is its ability to resensitize MDR cancer cells to chemotherapeutic agents.
This compound: Qualitative studies have demonstrated that this compound potentiates the accumulation of the P-gp substrate Rhodamine 123 in a concentration-dependent and time-dependent manner in rat brain microvessel endothelial cells.[2] This effect was reversible. In doxorubicin-resistant K562/DOX cells, this compound was found to stimulate the basal ATPase activity of P-gp, suggesting a direct interaction with the transporter.
Third-Generation P-gp Inhibitors:
-
Tariquidar: In the presence of 0.1 µM Tariquidar, the doxorubicin IC50 in the MC26 murine colon carcinoma cell line was reduced fivefold. In other MDR cell lines, the doxorubicin IC50 was lowered 22- to 150-fold.[3]
-
Elacridar: Effectively increases sensitivity to paclitaxel and doxorubicin in 2D cultures of PAC-resistant ovarian cancer cell lines.[9]
-
Zosuquidar: At a concentration of 0.3 µM, it enhanced the cytotoxicity of daunorubicin in P-gp active cell lines, with a more than 45.5-fold enhancement in K562/DOX cells.[6]
Mechanism of Action and Interaction with P-gp
The interaction of these inhibitors with P-gp can be further understood by examining their effects on the transporter's ATPase activity, which fuels the efflux pump.
This compound: this compound stimulates the basal P-gp ATPase activity, with a half-maximal activity concentration (Km) of 6.8 µM. Kinetic analysis suggests that this compound may bind to a site on P-gp that is distinct from the binding sites of verapamil and cyclosporin A.
Third-Generation P-gp Inhibitors:
-
Tariquidar: While it inhibits P-gp drug efflux, it has been shown to activate P-gp's ATPase activity.[10] This suggests a mechanism where it locks the transporter in a conformation that prevents substrate transport but allows ATP hydrolysis.
-
Elacridar and Zosuquidar: Both have been reported to inhibit the basal ATP hydrolysis of P-gp.[8] This inhibitory effect on the pump's "engine" is a key part of their mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Rhodamine 123 Accumulation Assay
This assay is used to assess the functional activity of P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Protocol used for this compound evaluation in Rat Brain Microvessel Endothelial Cells (RBMEC):
-
Isolate and culture RBMEC in Dulbecco's Modified Eagle Medium/F12 (1:1).
-
Incubate the cultured cells with various concentrations of this compound.
-
Add Rhodamine 123 to the medium and continue incubation.
-
After the incubation period, wash the cells to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence spectrophotometer.
-
The increase in intracellular fluorescence in the presence of the inhibitor, compared to the control, indicates P-gp inhibition.[2]
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. Compounds can either stimulate or inhibit the basal ATPase activity.
Protocol used for this compound evaluation in K562/DOX cell membranes:
-
Isolate crude membranes from K562/DOX cells, which overexpress P-gp.
-
Incubate the membrane preparations with varying concentrations of this compound.
-
Initiate the ATPase reaction by adding ATP.
-
After a set incubation time, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
The change in Pi concentration compared to the basal level (without the test compound) indicates the effect of the compound on P-gp ATPase activity.
Signaling Pathway and Logical Relationships
The interaction between P-gp inhibitors and the P-gp efflux pump can be visualized as a direct modulation of a key cellular defense mechanism against xenobiotics, including chemotherapeutic drugs.
Conclusion
This guide provides a comparative overview of this compound and third-generation P-gp inhibitors based on currently available data. The third-generation inhibitors, Tariquidar, Elacridar, and Zosuquidar, are highly potent, with inhibitory constants in the nanomolar range. This compound has been shown to be a reversible P-gp inhibitor that can modulate P-gp's ATPase activity and increase the intracellular concentration of P-gp substrates.
A direct, quantitative comparison of the potency of this compound with third-generation inhibitors is challenging due to the lack of studies conducted under identical conditions and the absence of a reported IC50 value for this compound in a substrate efflux assay. The available data suggests that this compound interacts with P-gp, but its potency relative to the third-generation inhibitors remains to be definitively established through head-to-head studies. Future research should focus on such direct comparative experiments to provide a clearer picture of the therapeutic potential of this compound in overcoming P-gp-mediated multidrug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a lomerizine derivative, modulates P-glycoprotein function in rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for CJZ3, a Lomerizine Derivative
This document provides critical safety, operational, and disposal information for CJZ3, a lomerizine derivative and P-glycoprotein (P-gp) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is identified as a derivative of lomerizine. Therefore, safety precautions and disposal procedures should, at a minimum, align with those for lomerizine hydrochloride. Data from various sources for lomerizine hydrochloride present some conflicting information, necessitating a conservative approach to handling and disposal.
Quantitative Safety Data Summary for Lomerizine Hydrochloride:
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | PubChem |
| Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | LKT Laboratories, Inc. Safety Data Sheet[1] |
| Primary Hazards | Irritant | PubChem[2] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects | PubChem[2] |
Note: One Safety Data Sheet for Lomerizine Dihydrochloride states it is "Not a hazardous substance or mixture"[3]. However, due to conflicting data, it is prudent to handle this compound with the precautions outlined above.
II. Proper Disposal Procedures for this compound
Given that lomerizine hydrochloride is classified as very toxic to aquatic life with long-lasting effects, all this compound waste must be treated as hazardous waste.[1][2]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Establish clearly labeled, dedicated waste containers for the following categories of this compound waste:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper. Also includes contaminated weighing boats, pipette tips, and centrifuge tubes.
-
Liquid Waste (Aqueous): Contaminated buffers, cell culture media, and aqueous solutions from experimental procedures.
-
Liquid Waste (Organic): Solutions of this compound dissolved in organic solvents (e.g., DMSO, ethanol).
-
Sharps Waste: Contaminated needles, syringes, and razor blades.
-
-
-
Container Requirements:
-
All waste containers must be made of chemically resistant materials (e.g., high-density polyethylene).
-
Containers must have secure, tight-fitting lids to prevent spills and evaporation.
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound, Lomerizine Derivative"), and the primary hazard(s) ("Toxic," "Aquatic Hazard").
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is in place for all liquid waste containers to contain potential leaks.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Final Disposal:
-
All this compound waste must be disposed of through an approved hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Ensure all required waste disposal forms are completed accurately.
-
III. Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay
As a P-gp inhibitor, a key experiment for this compound would be to determine its inhibitory potential on P-gp-mediated efflux. The following is a detailed methodology for a common type of P-gp inhibition assay using a fluorescent substrate.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P-gp activity.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR) and a parental cell line (e.g., MCF7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
This compound stock solution (e.g., in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding:
-
Seed the P-gp overexpressing cells and the parental cells in a 96-well plate at a predetermined density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C and 5% CO2 overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., Verapamil).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the different concentrations of this compound, vehicle control, and positive control to the respective wells.
-
-
Substrate Addition and Incubation:
-
Prepare a solution of Rhodamine 123 in cell culture medium (e.g., 5 µM).
-
Add the Rhodamine 123 solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes), protected from light.
-
-
Measurement of Intracellular Fluorescence:
-
After incubation, remove the solutions from the wells and wash the cells multiple times with ice-cold PBS to stop the efflux and remove extracellular Rhodamine 123.
-
Add a lysis buffer to each well to release the intracellular Rhodamine 123.
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for Rhodamine 123 (e.g., 485 nm excitation and 530 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the normalized fluorescence (as a percentage of control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
IV. Visualizations
Experimental Workflow for P-gp Inhibition Assay:
Caption: Workflow for determining the IC50 of this compound in a P-gp inhibition assay.
P-glycoprotein Efflux Pump and Inhibition Signaling Pathway:
Caption: this compound inhibits the P-gp efflux pump, leading to intracellular drug accumulation.
References
Essential Safety Protocols for Handling Unidentified Compounds Like CJZ3
Initial searches did not identify "CJZ3" as a standard chemical identifier. This indicates that "this compound" may be a proprietary internal code, a novel compound, or a misidentified substance. Handling an unknown substance requires the highest level of caution. The following guidelines provide a procedural framework for risk assessment and the selection of Personal Protective Equipment (PPE) that should be followed.
Step 1: Hazard Identification and Risk Assessment
Before any handling, the first and most critical step is to identify the substance and its associated hazards. If "this compound" is an internal code, locate the corresponding internal documentation or Safety Data Sheet (SDS). An SDS is the primary source of information and provides comprehensive details on potential hazards, handling procedures, and emergency measures.[1]
If an SDS is not available, the compound must be treated as hazardous until its properties can be determined. A thorough risk assessment is mandatory and should consider the following potential routes of exposure:
-
Inhalation: Risk of breathing in powders, aerosols, or vapors.[2]
-
Dermal (Skin) Contact: Risk of absorption through the skin or local irritation/corrosion.[2]
-
Ocular (Eye) Contact: Risk of splashes causing irritation or severe damage.[2]
-
Ingestion: Risk of swallowing the substance.
Step 2: Engineering and Administrative Controls
Before relying on PPE, implement engineering and administrative controls to minimize exposure.
-
Engineering Controls: Use the substance within a certified chemical fume hood, glove box, or other ventilated enclosure.[3]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling the substance. Restrict access to authorized personnel only and ensure all users are trained on the SOP.
Step 3: Personal Protective Equipment (PPE) Selection
PPE is the last line of defense and must be selected based on the highest potential risk identified. For an unknown compound, a comprehensive PPE ensemble is required.
Summary of Recommended PPE for an Unknown Compound
| Protection Type | Required PPE | Purpose & Specifications |
| Respiratory Protection | Full-face or half-mask air-purifying respirator (NIOSH-approved) with appropriate cartridges for organic vapors, acid gases, and particulates.[2] | Prevents inhalation of airborne contaminants. A self-contained breathing apparatus (SCBA) may be necessary for highly toxic substances or in low-oxygen environments.[2] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[2] | The outer glove provides primary protection and should be changed frequently. The inner glove provides secondary protection in case the outer is breached. |
| Eye & Face Protection | Tight-sealing safety goggles and a face shield.[4] | Protects against splashes, aerosols, and flying particles. A full-face respirator combines eye, face, and respiratory protection. |
| Body Protection | A disposable, chemical-resistant coverall or a lab coat made of low-permeability fabric with long sleeves and a closed front.[2] | Protects skin from contact with the substance. For highly corrosive or toxic materials, a fully encapsulating chemical protective suit may be required.[2] |
| Foot Protection | Closed-toe, chemical-resistant boots or shoe covers. | Prevents contamination of personal footwear and protects feet from spills. |
Procedural Workflow and Disposal Plan
The following workflow outlines the decision-making process for safely handling an unknown chemical and managing waste.
Caption: Workflow for Hazard Assessment, PPE Selection, and Disposal.
Operational and Disposal Plan
Handling Operations:
-
Preparation: Cordon off the work area. Ensure safety showers and eyewash stations are accessible and operational.[4]
-
Donning PPE: Put on PPE in the correct order (e.g., inner gloves, lab coat, respirator, outer gloves).
-
Manipulation: Handle the material within the designated engineering control (e.g., fume hood). Use tools (spatulas, tongs) to avoid direct hand contact.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Outer gloves should be removed first, followed by the lab coat and other equipment. Respiratory and eye protection are typically removed last.
Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and excess material, must be considered hazardous waste.
-
Containerization: Place all contaminated solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate non-disposable equipment and work surfaces thoroughly using an appropriate solvent or cleaning agent as determined by the substance's properties.
-
Final Disposal: Arrange for pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any material down the drain or in regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
